O-Desethyl Resiquimod-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-[[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17)/i1D3,2D3 |
InChI Key |
VLKIKVURNOPTAU-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
O-Desethyl Resiquimod-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses O-Desethyl Resiquimod-d6, a deuterated internal standard. As of the current date, publicly available scientific literature detailing specific experimental and physicochemical properties of this compound is scarce. This guide will, therefore, focus on the well-documented properties of the parent compound, Resiquimod (R848), and its primary metabolite, O-Desethyl Resiquimod, as a predictive model for the potential characteristics of this compound. All detailed experimental protocols are representative methodologies for this class of compounds.
Introduction
This compound is the deuterium-labeled form of O-Desethyl Resiquimod, the primary metabolite of Resiquimod (R848). Resiquimod is a potent synthetic immune response modifier belonging to the imidazoquinoline family. It acts as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1] The metabolic conversion from Resiquimod to O-Desethyl Resiquimod is primarily mediated by the CYP3A4 enzyme.[2]
Structurally, O-Desethyl Resiquimod differs from its parent compound by the substitution of a hydroxymethyl group for the ethoxymethyl group at the C2 position of the imidazoquinoline core.[1] The deuterated form, this compound, is primarily utilized as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and reproducibility in the quantification of O-Desethyl Resiquimod in biological matrices during pharmacokinetic and drug metabolism studies.[2][3]
Chemical and Physical Properties
This compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂D₆N₄O₂ | [3] |
| Molecular Weight | 292.37 g/mol | [3] |
| Synonyms | Stable Isotopes | [3] |
| Primary Use | Analytical Internal Standard | [2] |
O-Desethyl Resiquimod
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-2-(hydroxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [4] |
| Chemical Formula | C₁₅H₁₈N₄O₂ | [4] |
| Molecular Weight | 286.33 g/mol | [4] |
| CAS Number | 144875-23-0 | [4] |
Resiquimod (R848) - Comparative Reference
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₄O₂ | [5] |
| Molecular Weight | 314.38 g/mol | [5] |
| Melting Point | 193-195°C | [] |
| Boiling Point | 553.6 ± 50.0°C at 760 mmHg | [] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol.[5] Water solubility: 0.241 mg/mL.[7] | |
| pKa (Strongest Basic) | 4.83 | [7] |
| logP | 1.72 - 2.24 | [7] |
Mechanism of Action and Signaling Pathway
This compound is presumed to exert its immunostimulatory effects through the same mechanism as Resiquimod.[8] As an agonist for TLR7 and TLR8, it binds to these receptors within the endosomal compartments of immune cells, particularly dendritic cells (DCs), macrophages, and B-lymphocytes.[8][9] This binding event initiates a MyD88-dependent signaling cascade. The adaptor protein MyD88 is recruited to the receptor, forming a complex that sequentially activates IRAK kinases (IRAK4 and IRAK1) and TRAF6. This ultimately leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[8] The activation of these transcription factors drives the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α), leading to a robust innate and subsequent adaptive immune response.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TLR7/8 agonists. These protocols serve as a framework for the potential evaluation of this compound.
TLR Reporter Gene Assay
This assay is used to determine the potency and specificity of a compound for its TLR target by measuring the activation of a reporter gene linked to the NF-κB signaling pathway.[1]
Methodology:
-
Cell Line Maintenance: Culture HEK293 cells stably co-transfected with a specific human TLR gene (e.g., TLR7 or TLR8) and a reporter gene system (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Plating: Seed the HEK-TLR cells in a 96-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/mL) and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a positive control (Resiquimod) in culture medium. Add the diluted compounds to the wells and incubate for 18-24 hours.[11]
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).[11]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) and plot the dose-response curve to determine the EC₅₀ value.[1]
Cytokine Quantification by ELISA
This protocol measures the amount of specific cytokines produced by primary immune cells in response to stimulation with a TLR agonist.[12]
Methodology:
-
Cell Isolation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[12]
-
Cell Culture: Culture the isolated cells in a 24- or 48-well plate in appropriate media (e.g., RPMI 1640 with 10% FBS).[12]
-
Stimulation: Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).[12]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.[12]
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IFN-α, TNF-α) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.[1]
Quantification in Biological Samples by LC-MS/MS
This protocol outlines a method for the determination of O-Desethyl Resiquimod in human plasma, for which this compound would serve as the internal standard.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge.
-
Load pre-treated plasma sample (spiked with this compound internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into an HPLC system.
-
Separate the analyte from other matrix components on a suitable C18 column using a gradient elution with a mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the column effluent into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Monitor the specific precursor-to-product ion transitions for both O-Desethyl Resiquimod and the this compound internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of O-Desethyl Resiquimod in the unknown samples from the calibration curve.
-
Conclusion
This compound is a critical analytical tool for the accurate study of Resiquimod's metabolism and pharmacokinetics. While specific data on its chemical and biological properties are limited, its structural similarity to O-Desethyl Resiquimod and the parent compound Resiquimod provides a strong basis for predicting its mechanism of action as a TLR7/8 agonist. The established protocols for characterizing imidazoquinoline compounds offer a clear roadmap for any future in-depth investigation into its specific activities. This guide provides a foundational understanding for researchers utilizing this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Desethyl Resiquimod | Benchchem [benchchem.com]
- 3. clinivex.com [clinivex.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
O-Desethyl Resiquimod-d6: A Technical Guide to its Presumed TLR7/8 Agonist Activity
Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vitro studies, quantitative data, and established experimental protocols for O-Desethyl Resiquimod-d6. This document, therefore, focuses on the extensive research conducted on its parent compound, Resiquimod (R848), a potent and well-characterized Toll-like receptor 7 and 8 (TLR7/8) agonist. The methodologies and findings presented for Resiquimod serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential in vitro evaluation of this compound and other related imidazoquinoline compounds.[1][2] O-Desethyl Resiquimod is a metabolite of Resiquimod, and due to their structural similarity, it is presumed to have a similar mechanism of action.[1]
Core Mechanism of Action: TLR7 and TLR8 Agonism
O-Desethyl Resiquimod, like its parent compound Resiquimod, is presumed to exert its immunostimulatory effects by acting as an agonist at Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[3][4] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells.[1]
Upon binding to TLR7 and TLR8 within the endosomal compartments of immune cells, a conformational change is induced in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][3] This initiates a downstream signaling cascade, ultimately leading to the activation of transcription factors such as NF-κB and IRF7.[3][5] The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons, mounting a robust antiviral and antitumor immune response.[3][4]
Signaling Pathways
The activation of TLR7 and TLR8 by an agonist like Resiquimod initiates a MyD88-dependent signaling pathway that bifurcates to activate two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1]
NF-κB Signaling Pathway
The recruitment of MyD88 to the activated TLR forms a complex known as the "Myddosome."[1] This complex sequentially recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][4] TRAF6, in turn, activates the inhibitor of NF-κB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1]
IRF7 Signaling Pathway
In parallel to NF-κB activation, the Myddosome also activates Interferon Regulatory Factors (IRFs), primarily IRF7 in pDCs.[1] The complex of MyD88, IRAK4, IRAK1, and TRAF6 interacts with another complex consisting of IKKα, TRAF3, and IRF7. This leads to the phosphorylation and activation of IRF7. Activated IRF7 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, leading to the robust production of IFN-α.[1]
Quantitative Data on Resiquimod's Activity
The following tables summarize quantitative data on the immunological effects of Resiquimod from various in vitro studies. These values provide an expected range of activity for potent TLR7/8 agonists.
| Cell Type | Resiquimod Concentration | Cytokine Induced | Fold Induction / Concentration |
| Human PBMCs | 1 - 10 µg/mL | TNF-α, IL-6, IL-12, IFN-α | Dose-dependent increase |
| Human Monocytes | 0.1 - 2 µg/mL | IL-12, TNF-α | Dose-dependent increase |
| Human Plasmacytoid Dendritic Cells | 1 µM | IFN-α | >100-fold |
| Assay | Cell Line | Reported EC50 for Resiquimod |
| NF-κB Activation (SEAP Reporter) | HEK293-hTLR7 | ~ 0.1 - 1 µM |
| NF-κB Activation (SEAP Reporter) | HEK293-hTLR8 | ~ 1 - 10 µM |
| Cytokine Induction (TNF-α) | THP-1 cells | ~ 0.5 - 5 µM |
Experimental Protocols
Several standard experimental protocols are employed to characterize the activity of TLR7/8 agonists like Resiquimod.[1]
NF-κB Reporter Gene Assay
This assay is a primary screening method to determine the potency and selectivity of a compound for TLR7 and TLR8.[3]
-
Objective: To determine the activation of the NF-κB signaling pathway in response to a TLR7/8 agonist.[2]
-
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293) stably transfected with a specific human TLR gene (e.g., TLR7 or TLR8) and a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[1][2][3]
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) and a known TLR7/8 agonist like Resiquimod as a positive control. Add the diluted compounds to the cells.[3][6]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Detection:
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability. Calculate EC50 values from the dose-response curve.[2]
-
Cytokine Production Assay in Human PBMCs
-
Objective: To quantify the production of various cytokines by human peripheral blood mononuclear cells (PBMCs) in response to stimulation with a TLR7/8 agonist.[2]
-
Methodology:
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[2]
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.[2]
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium and add to the seeded cells. Include a vehicle control with the same final DMSO concentration.[6][7]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[2][6]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.[2][6]
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the supernatant using ELISA or a multiplex immunoassay (e.g., Luminex).[2][7]
-
Data Analysis: Calculate the cytokine concentration based on a standard curve.[1]
-
References
O-Desethyl Resiquimod-d6: A Comprehensive Technical Guide on Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of O-Desethyl Resiquimod-d6, a deuterated analog of a metabolite of the potent immune response modifier Resiquimod (B1680535) (R848). As of the current date, publicly available scientific literature specifically detailing the synthesis and biological characterization of this compound is limited. Therefore, this guide leverages the extensive data available for the parent compound, Resiquimod, and its non-deuterated metabolite, O-Desethyl Resiquimod, to provide a predictive model for the structure, synthesis, and activity of the deuterated compound. The principles and methodologies described are based on established knowledge in medicinal chemistry and immunology.
Introduction
O-Desethyl Resiquimod is a primary metabolite of Resiquimod (R848), an imidazoquinoline compound that is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are crucial components of the innate immune system, recognizing single-stranded RNA from viruses and synthetic ligands like Resiquimod.[3] The activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting a robust immune response.[1][4]
The deuterated analog, this compound, is of significant interest in drug development. Deuterium (B1214612) labeling can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[5] This can lead to increased drug exposure and potentially enhanced therapeutic efficacy. This compound is particularly useful as an internal standard in mass spectrometry-based bioanalytical assays for accurate quantification of O-Desethyl Resiquimod in biological samples.[2][6]
Structure and Physicochemical Properties
The structural difference between Resiquimod and O-Desethyl Resiquimod lies at the C2 position of the imidazoquinoline core, where the ethoxymethyl group in Resiquimod is replaced by a hydroxymethyl group in its metabolite.[1] In this compound, six hydrogen atoms are replaced by deuterium. Based on common metabolic pathways and synthetic accessibility, the deuterium atoms are likely located on the two methyl groups of the propan-2-ol side chain.
Chemical Structures
-
Resiquimod: 1-[4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[7]
-
O-Desethyl Resiquimod: 1-[4-amino-2-(hydroxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[8]
-
This compound (predicted): 1-[4-amino-2-(hydroxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-(methyl-d3)-propan-2-ol-d3
Physicochemical Properties
Specific experimental data for O-Desethyl Resiquimod and its deuterated analog are scarce. The following table provides a comparison of the known properties of Resiquimod with the predicted properties of O-Desethyl Resiquimod and its d6 variant.
| Property | Resiquimod | O-Desethyl Resiquimod (Predicted/Known) | This compound (Predicted) |
| Molecular Formula | C₁₇H₂₂N₄O₂[9] | C₁₅H₁₈N₄O₂[8] | C₁₅H₁₂D₆N₄O₂[10] |
| Molecular Weight | 314.38 g/mol | 286.33 g/mol [8] | 292.37 g/mol [10] |
| logP | 2.24[11] | Expected to be lower due to the hydroxyl group | Similar to O-Desethyl Resiquimod |
| Water Solubility | 0.241 mg/mL[11] | Expected to be higher than Resiquimod | Similar to O-Desethyl Resiquimod |
| pKa (Strongest Basic) | 4.83[11] | Similar to Resiquimod | Similar to Resiquimod |
Synthesis of this compound
A definitive, published synthetic route for this compound is not available. However, a plausible synthesis can be proposed based on established methods for constructing the imidazo[4,5-c]quinoline core and general techniques for deuterium labeling.[12][13][14]
The synthesis would likely involve the following key steps:
-
Construction of the Quinoline Core: This can be achieved through various established methods, often starting from substituted anilines.
-
Formation of the Imidazoquinoline Ring System: The imidazole (B134444) ring is typically formed by condensation with an appropriate orthoester or acid chloride.[12]
-
Introduction of the Side Chain with Deuterated Methyl Groups: A key step would be the use of a deuterated starting material for the side chain, such as acetone-d6, to introduce the six deuterium atoms.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: TLR7/8 Signaling
This compound is expected to exert its immunomodulatory effects through the same mechanism as Resiquimod, by acting as an agonist at TLR7 and TLR8.[4][8] These receptors are located in the endosomal compartments of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[9]
Upon binding, the agonist induces a conformational change in the TLR, leading to the recruitment of the adaptor protein MyD88.[1] This initiates a downstream signaling cascade involving IRAK kinases (IRAK1 and IRAK4) and TRAF6, which ultimately leads to the activation of key transcription factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator of inflammation that controls the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3]
-
IRFs (Interferon Regulatory Factors), particularly IRF5 and IRF7: These transcription factors are crucial for the production of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.[4][15]
The activation of these pathways results in a robust innate immune response and subsequently shapes the adaptive immune response.
TLR7/8 Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. O-Desethyl Resiquimod | Benchchem [benchchem.com]
- 7. Resiquimod | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clinivex.com [clinivex.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
O-Desethyl Resiquimod-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Desethyl Resiquimod-d6, a deuterated analog of O-Desethyl Resiquimod. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the immunomodulatory properties of this compound. It covers its physicochemical properties, mechanism of action through Toll-like receptor (TLR) signaling, and detailed experimental protocols for its in vitro characterization.
Core Physicochemical Data
This compound is the deuterated form of O-Desethyl Resiquimod, a known agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The incorporation of six deuterium (B1214612) atoms provides a stable isotopic label, making it a valuable tool for various research applications, including metabolic stability and pharmacokinetic studies.
| Property | Value |
| Molecular Formula | C₁₅H₁₂D₆N₄O₂ |
| Molecular Weight | 292.37 g/mol [1] |
| CAS Number (Unlabeled) | 144875-23-0[2][3][4][5] |
| Synonyms | O-Desethyl R848-d6 |
Note: A specific CAS number for this compound is not consistently available. The CAS number for the unlabeled parent compound is provided for reference.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound is expected to exhibit a mechanism of action identical to its non-deuterated counterpart, acting as a potent agonist of TLR7 and TLR8.[5] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and synthetic immunomodulators.
The activation of TLR7 and TLR8 by this compound initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway.[6][7][8][9] This leads to the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[10][11] The translocation of these transcription factors into the nucleus induces the expression of a wide array of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12) and type I interferons (IFN-α/β).[10][12][13] This robust cytokine and chemokine response bridges the innate and adaptive immune systems, leading to the activation and maturation of various immune cells, including dendritic cells, macrophages, and B-lymphocytes.[12][13][14]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
TLR Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8.[15]
Methodology:
-
Cell Line: Utilize a human embryonic kidney (HEK293) cell line stably co-transfected with a human TLR7 or TLR8 gene and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.
-
Cell Culture and Seeding: Culture the reporter cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics. Seed the cells into a 96-well plate at a suitable density (e.g., 2.5 x 10⁵ cells/mL) and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the diluted compound to the cells and include a vehicle control (DMSO at the same final concentration).[7]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and plot a dose-response curve to determine the EC₅₀ value.
Cytokine Quantification by ELISA
This protocol measures the production of specific cytokines from immune cells in response to stimulation with this compound.[15]
Methodology:
-
Immune Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 24- or 48-well plate at a density of 1 x 10⁶ cells/mL.[7][8]
-
Stimulation: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve generated in the ELISA.
Immune Cell Activation Analysis by Flow Cytometry
This method assesses the upregulation of activation markers on the surface of different immune cell populations.[16]
Methodology:
-
Cell Stimulation: Culture and stimulate immune cells (e.g., PBMCs) with this compound as described in the cytokine quantification protocol.
-
Cell Harvesting and Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers (e.g., CD14 for monocytes, CD19 for B cells) and activation markers (e.g., CD80, CD86, HLA-DR).[17]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers on specific cell populations.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactome | Toll Like Receptor 7/8 (TLR7/8) Cascade [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 13. agscientific.com [agscientific.com]
- 14. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
biological activity of Resiquimod metabolite O-Desethyl Resiquimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod is the primary active metabolite of Resiquimod (R848), a potent synthetic immunomodulator belonging to the imidazoquinoline family. Resiquimod and its metabolite are recognized as agonists of endosomal Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2] These receptors are crucial for detecting single-stranded viral RNA and synthetic ligands, triggering a cascade of immune responses.[2][3] The metabolism of Resiquimod to O-Desethyl Resiquimod is facilitated by cytochrome P450 enzymes, particularly CYP3A4.[4] Structurally, the metabolite is characterized by the absence of the ethyl group on the ether linkage at the C2 position, resulting in a hydroxymethyl substituent.[4]
Given its role as an active metabolite, understanding the biological activity of O-Desethyl Resiquimod is critical for drug development, offering insights into the pharmacodynamics and therapeutic potential of its parent compound. This guide provides a comprehensive technical overview of its mechanism of action, biological activity, and the experimental protocols used for its characterization.
Mechanism of Action: TLR7/8 Signaling
O-Desethyl Resiquimod exerts its immunostimulatory effects by binding to TLR7 and TLR8 within the endosomal compartments of immune cells, such as dendritic cells (DCs), macrophages, and B cells.[2] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes and macrophages.[5][6]
This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5] This forms the foundation of a signaling complex that sequentially recruits and activates IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[2] This cascade bifurcates to activate two critical transcription factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of the IKK complex leads to the degradation of the IκBα inhibitor, allowing NF-κB dimers to translocate to the nucleus. This drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3]
-
IRFs (Interferon Regulatory Factors): Particularly in pDCs, the signaling complex activates IRF7, which dimerizes, translocates to the nucleus, and induces the robust production of Type I interferons (IFN-α/β).[1][7]
This dual activation bridges the innate and adaptive immune systems, promoting a Th1-polarized immune response crucial for antiviral and anti-tumor activity.[7]
References
O-Desethyl Resiquimod-d6: A Technical Guide to Safe Handling and Laboratory Procedures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature and safety data sheets lack specific, in-depth safety and handling information for O-Desethyl Resiquimod-d6. This guide is therefore based on the available data for the parent compound, O-Desethyl Resiquimod (also known as Resiquimod or R848), a potent and well-characterized Toll-like receptor 7 and 8 (TLR7/8) agonist. The procedures and recommendations provided herein should be considered a foundational resource for handling this compound and related imidazoquinoline compounds. It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's-controlled environment and experimental protocols.
Introduction
This compound is the deuterated form of O-Desethyl Resiquimod, a small molecule imidazoquinoline compound that functions as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8).[1] These receptors are integral to the innate immune system, recognizing single-stranded RNA from pathogens.[1] The activation of TLR7 and TLR8 by compounds like O-Desethyl Resiquimod initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and type I interferons.[1][2]
Due to its immunomodulatory properties, O-Desethyl Resiquimod and its analogs are of significant interest in various therapeutic areas, including cancer immunotherapy, vaccine adjuvants, and antiviral therapies.[2] The deuteration of O-Desethyl Resiquimod may potentially alter its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development research.[3] Given its potent biological activity, stringent safety and handling protocols are essential to minimize exposure and ensure the well-being of laboratory personnel.
Safety and Handling Guidelines
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent accidental exposure when handling this compound in either powdered or solution form.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and splashes of solutions.[6] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[6] |
| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[6] |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Handle the powdered form within a certified chemical fume hood or a Class II Biological Safety Cabinet. | Minimizes inhalation exposure.[6] |
| Weighing | Use a balance with a draft shield or conduct weighing within a ventilated enclosure. | Prevents the generation and dispersal of dust.[6] |
| Designated Area | All work with this compound should be conducted in a designated and clearly marked area. | Prevents cross-contamination.[6] |
Storage and Stability
Proper storage is crucial to maintain the integrity and potency of this compound.
| Form | Storage Condition | Expected Stability |
| Solid (Lyophilized Powder) | Store at -20°C in a desiccated environment.[5] Some vendors of related compounds suggest storage at +4°C.[7] | Expected to be stable for an extended period, with some sources suggesting up to 24 months for lyophilized products.[5][7] |
| Solution (in DMSO) | Store stock solutions at -20°C.[1][5] It is highly recommended to aliquot the stock solution into single-use volumes.[5][7] | Recommended to use solutions within a few months to maintain potency.[5][7] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] |
Spill and Waste Disposal Procedures
| Procedure | Guideline |
| Spill Cleanup | 1. Alert others in the immediate area. 2. If the spill is a powder, do not sweep it up dry. Gently cover the spill with absorbent pads. 3. Carefully wet the absorbent pads with 70% ethanol (B145695) to dampen the powder and prevent aerosolization. 4. Use tongs to pick up the absorbent pads and any contaminated materials. 5. Place all contaminated materials into a labeled, sealable hazardous waste bag. 6. Wipe the spill area with fresh absorbent pads soaked in 70% ethanol, working from the outside in.[5] |
| Waste Disposal | All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous chemical waste and collected in clearly labeled, sealed containers. Disposal must adhere to local, state, and federal regulations, which typically involve high-temperature incineration. Do not dispose of this compound down the drain or in regular trash.[5][6] |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Emergency Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[5] |
| Eye Contact | Flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] |
| Inhalation | Move to an area with fresh air.[5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[5] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the parent compound, Resiquimod, to the healthcare provider. [5]
Experimental Protocols
The following are representative experimental protocols for the handling and evaluation of imidazoquinoline compounds like this compound.
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro and in-vivo studies.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Methodology:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Under a certified chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the solution until the compound is completely dissolved. Gentle warming may aid in dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, date, and initials.
-
Store the aliquots at -20°C.
In Vitro Cytokine Release Assay in Human PBMCs
Objective: To measure the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Commercially available ELISA kits for desired cytokines (e.g., TNF-α, IL-6)
Methodology:
-
Cell Plating: Seed human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add the diluted compound, controls, or vehicle to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of the desired cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Dermal Toxicity Study
Objective: To assess the potential of this compound to cause skin irritation and other toxic effects following repeated dermal application in an animal model.
Materials:
-
Appropriate animal model (e.g., mice or guinea pigs)
-
This compound formulated for topical application
-
Vehicle control formulation
-
Calipers for measuring skin thickness
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for a specified period before the start of the study.
-
Test Groups: Randomize animals into treatment groups, including a vehicle control group and one or more dose groups of the this compound formulation.
-
Dermal Application: At the start of the study and at specified intervals, apply a measured amount of the test or vehicle formulation to a designated area of the animals' skin.
-
Observation: Observe the animals for signs of skin irritation (e.g., erythema, edema) and systemic toxicity at regular intervals.
-
Data Collection: Score the severity of skin reactions using a standardized scoring system (e.g., Draize scale). Measure skin thickness with calipers.
-
Data Analysis: Compare the incidence and severity of skin reactions in the test groups to the control group to determine the irritation potential of the substance.
Visualizations
Signaling Pathway
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for an in vitro cytokine release assay.
Safe Handling Logic
Caption: Logical workflow for safe handling procedures.
References
O-Desethyl Resiquimod: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desethyl Resiquimod, a derivative of the potent immune-modulating compound Resiquimod (R848), is an imidazoquinoline compound recognized for its activity as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[1] While specific experimental data for O-Desethyl Resiquimod is limited in publicly available literature, this guide provides a comprehensive overview of its known physicochemical properties, its presumed signaling pathway, and general experimental protocols relevant to its characterization. To offer a valuable comparative context, data for the parent compound, Resiquimod, is also included.[1] This document serves as a foundational resource for professionals engaged in the research and development of novel immunomodulatory agents.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1]
O-Desethyl Resiquimod
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-2-(hydroxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [1][2] |
| Chemical Formula | C₁₅H₁₈N₄O₂ | [1] |
| Molecular Weight | 286.33 g/mol | [1][2] |
| CAS Number | 144875-23-0 | [1] |
Resiquimod (R848) - A Comparative Reference
To provide a frame of reference, the following table details the physicochemical properties of the well-characterized parent compound, Resiquimod.[1]
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [3][4] |
| Chemical Formula | C₁₇H₂₂N₄O₂ | [3][4] |
| Molecular Weight | 314.38 g/mol | [3][4] |
| Melting Point | 193 °C | |
| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (B145695) (at 15 mg/ml with slight warming).[5] Sparingly soluble in aqueous buffers.[6] | |
| LogP | 2.15 |
Signaling Pathway
O-Desethyl Resiquimod is presumed to exert its immunostimulatory effects by acting as an agonist at TLR7 and TLR8, which are located in the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, and B cells.[7][8] Upon binding, TLR7 and TLR8 are thought to recruit the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK kinases and TRAF6.[7] This ultimately leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.[7][9]
Caption: Presumed signaling pathway of O-Desethyl Resiquimod via TLR7/8.
Experimental Protocols
While specific, validated protocols for O-Desethyl Resiquimod are not widely published, standard methodologies for characterizing small organic molecules and imidazoquinoline-based TLR agonists are applicable.
Physicochemical Property Determination
The melting point is a crucial indicator of purity.[1]
-
Apparatus: Capillary tube, thermometer, and a heating apparatus (e.g., Thiele tube or digital melting point apparatus).
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.
-
Method: The capillary tube is heated slowly (1-2°C per minute) in a heating medium.
-
Data Collection: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.[1]
This method determines the saturation concentration of the compound in a given solvent.[1]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[1]
The pKa provides insight into the ionization state of the compound at different pH values.[1]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point.[1]
LogP is a measure of a compound's lipophilicity.[1]
-
Phase Preparation: n-Octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: LogP is the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[1]
Biological Activity Assays
This assay determines the potency and selectivity of a compound for TLR7 and TLR8.[7]
-
Cell Lines: HEK-293 cells stably transfected with human or murine TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase) are commonly used.
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound. A known TLR7/8 agonist like Resiquimod is used as a positive control.
-
Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Detection: The reporter gene product is quantified using a colorimetric or luminogenic substrate, and the EC50 value is determined.[7]
Caption: General workflow for a TLR reporter gene assay.
This functional assay measures the induction of key cytokines following TLR activation.[7]
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Culture and Treatment: PBMCs are cultured and treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for 24-48 hours.
-
Analysis: The cell culture supernatant is collected, and the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) is quantified using ELISA or a multiplex immunoassay.[10]
Conclusion
O-Desethyl Resiquimod is an important molecule in the field of immunology, with a presumed mechanism of action that makes it a subject of interest for therapeutic development. While a complete physicochemical profile is not yet publicly available, the data from its parent compound, Resiquimod, offers valuable insights for researchers. The anticipated mechanism of action via the MyD88-dependent signaling pathway provides a clear framework for further biological investigation. The standardized experimental protocols outlined in this guide can be readily adapted for the comprehensive characterization of O-Desethyl Resiquimod and other novel immunomodulatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Desethyl Resiquimod | Benchchem [benchchem.com]
- 3. Resiquimod - Wikipedia [en.wikipedia.org]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
O-Desethyl Resiquimod-d6 for innate immunity research
An In-depth Technical Guide to O-Desethyl Resiquimod-d6 for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a critical tool for innate immunity research. We will delve into its mechanism of action as a Toll-like receptor (TLR) 7 and 8 agonist, present key quantitative data, and provide detailed experimental protocols for its application in the laboratory.
Introduction
O-Desethyl Resiquimod (B1680535) is a primary metabolite of Resiquimod (R-848), a potent synthetic immune response modifier belonging to the imidazoquinoline family.[1][2][3] The "-d6" designation indicates that the molecule is labeled with six stable deuterium (B1214612) isotopes, making this compound an ideal internal standard for mass spectrometry-based assays.[4] Its primary application is in the highly accurate quantification of Resiquimod and its metabolites in biological matrices for pharmacokinetic and drug metabolism studies.[2][4]
While direct studies on the biological activity of O-Desethyl Resiquimod are limited, its structural similarity to the well-characterized parent compound, Resiquimod, suggests it retains comparable immunostimulatory properties through the activation of TLR7 and TLR8.[1][5] These receptors are central to the innate immune system's ability to recognize single-stranded RNA from viruses.[6][7]
Mechanism of Action: TLR7/8 Signaling
O-Desethyl Resiquimod is presumed to exert its effects by acting as an agonist for TLR7 and TLR8, which are located within the endosomal compartments of various immune cells.[1][8] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1]
The activation of these receptors initiates a MyD88-dependent signaling cascade:
-
Agonist Binding: O-Desethyl Resiquimod binds to TLR7 and/or TLR8 within the endosome.[1]
-
MyD88 Recruitment: This binding induces a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), forming a complex known as the "Myddosome".[1][7]
-
Pathway Activation: The cascade proceeds through IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), ultimately bifurcating to activate two key families of transcription factors.[1][7]
-
Transcription Factor Activation: The pathway activates Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[1][3]
-
Cytokine Production: This leads to the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β), which establish a powerful antiviral state and bridge the innate and adaptive immune responses.[1][7][9]
Caption: The MyD88-dependent signaling pathway activated by O-Desethyl Resiquimod via TLR7/8.
Quantitative Data
Table 1: Recommended Working Concentrations for O-Desethyl Resiquimod
| Primary Immune Cell Type | Recommended Concentration Range (µg/mL) | Recommended Concentration Range (µM) |
|---|---|---|
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 | 1 - 10 |
| Human Monocytes | 0.1 - 2 | 0.3 - 6 |
Data sourced from BenchChem application notes. It is recommended to perform a dose-response experiment for each specific experimental setup.[3]
Table 2: Comparative Potency in Type I Interferon Induction
| Compound | Concentration for Equivalent Type I IFN Induction (in human pDCs) |
|---|---|
| O-Desethyl Resiquimod | 0.3 µM |
| Imiquimod | 3 µM |
This data highlights that O-Desethyl Resiquimod is approximately 10-fold more potent than Imiquimod in inducing Type I interferons from human pDCs.[10]
Table 3: Example of Cytokine Production by Resiquimod (R-848)
| Cell Type | Stimulant | Cytokine | Concentration |
|---|---|---|---|
| Primary AML Cells | R-848 | IFN-α | 22.1 ± 5.1 pg/1 x 10⁶ cells/24 h |
Data from a study on primary Acute Myeloid Leukemia (AML) cells stimulated with the parent compound, Resiquimod.[9]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and related compounds in innate immunity research.
Protocol 1: TLR7/8 Reporter Assay for Agonist Activity
This assay is used to determine the potency and specificity of a compound for its TLR target.[1][6]
Methodology:
-
Cell Line: Use HEK293 cells stably co-transfected with a human TLR gene (TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.[6]
-
Cell Plating: Plate the HEK-TLR cells in a 96-well plate and allow them to adhere overnight.[1]
-
Stimulation: Prepare serial dilutions of O-Desethyl Resiquimod and appropriate controls (e.g., Resiquimod as a positive control, vehicle as a negative control). Treat the cells and incubate for 16-24 hours.
-
SEAP Detection: After incubation, collect the supernatant. The activity of SEAP can be quantified using a colorimetric substrate like QUANTI-Blue™.
-
Data Analysis: Read the absorbance at 620-650 nm. Calculate the EC50 value by plotting the absorbance against the log of the compound concentration.
Caption: Workflow for a TLR7/8 reporter gene assay.
Protocol 2: Cytokine Production Measurement in PBMCs by ELISA
This protocol measures the amount of specific cytokines produced by primary human immune cells in response to TLR agonist stimulation.[1]
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[1]
-
Cell Culture: Culture the isolated PBMCs in a 24- or 48-well plate in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Stimulation: Treat the cells with various concentrations of O-Desethyl Resiquimod or a vehicle control for a specified period (e.g., 24 hours).[1]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.[1]
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IFN-α, TNF-α) according to the manufacturer's instructions. This involves coating a plate with a capture antibody, adding the supernatant, adding a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate (e.g., TMB). Stop the reaction and read the absorbance.[1]
-
Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.[1]
Caption: Workflow for measuring cytokine production from PBMCs.
Protocol 3: Quantification in Biological Samples via LC-MS/MS
This protocol outlines a method for the robust and sensitive quantification of O-Desethyl Resiquimod in human plasma, using the deuterated (-d6) form as an internal standard.[2]
Methodology:
-
Materials and Reagents:
-
O-Desethyl Resiquimod reference standard.
-
This compound (as Internal Standard - IS).
-
Human plasma (K2-EDTA).
-
Acetonitrile, Methanol (B129727), Formic acid (LC-MS grade).
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound IS working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Loading: Load the pre-treated sample onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both O-Desethyl Resiquimod and the this compound internal standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the reference standard. Use this curve to determine the concentration of O-Desethyl Resiquimod in the unknown samples.
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Conclusion
This compound is an indispensable analytical tool for researchers engaged in the development of TLR7/8-targeted therapies. Its primary role as a stable isotope-labeled internal standard ensures the accuracy and reproducibility of pharmacokinetic data for its parent compound, Resiquimod.[2][4] Furthermore, based on its structural similarity to Resiquimod, it serves as a potent agonist of TLR7 and TLR8, making it a valuable reagent for in vitro studies of the innate immune response.[1][10] The protocols and data presented here provide a solid foundation for utilizing this compound to advance our understanding of innate immunity and develop novel immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Desethyl Resiquimod | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
understanding the role of O-Desethyl Resiquimod in TLR signaling
An In-depth Technical Guide on the Role of O-Desethyl Resiquimod in TLR Signaling
Disclaimer: Publicly available scientific literature extensively details the mechanism and signaling of the parent compound, Resiquimod (R-848). However, specific studies isolating and characterizing the biological activity of its metabolite, O-Desethyl Resiquimod, are not as readily available.[1] Given the close structural similarity and its metabolic relationship, this guide will focus on the well-documented pathways of Resiquimod as a predictive model for the activity of O-Desethyl Resiquimod.[1][2] All data and pathways described herein, unless otherwise specified, pertain to Resiquimod.
Introduction
O-Desethyl Resiquimod is a primary metabolite of Resiquimod (R-848), an imidazoquinoline compound that functions as a potent immune response modifier.[1] Resiquimod and its analogs are synthetic small molecules that activate the innate immune system through agonism of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[2][3][4] These receptors are key components of the innate immune system, primarily located in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes, where they recognize single-stranded RNA from viruses.[4][5][6] The activation of TLR7 and TLR8 by O-Desethyl Resiquimod triggers a robust signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, making it a compound of significant interest for applications as a vaccine adjuvant and in cancer immunotherapy.[3][4][5]
Mechanism of Action: TLR7/8 Signaling Pathway
O-Desethyl Resiquimod is presumed to exert its immunostimulatory effects by acting as a dual agonist at TLR7 and TLR8.[2][5] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells.[1][6]
Upon binding to TLR7 and/or TLR8 within the endosomal compartment, the agonist induces a conformational change in the receptor, initiating the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][7][8] This triggers a MyD88-dependent signaling pathway that bifurcates to activate two major families of transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][6]
-
NF-κB Activation: The recruitment of MyD88 forms a complex called the "Myddosome," which sequentially recruits and activates IL-1 receptor-associated kinases (IRAKs), namely IRAK4 and IRAK1.[1] Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][8] TRAF6 activates the inhibitor of NF-κB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[1] This targets IκBα for degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.[1] In the nucleus, NF-κB induces the transcription of genes for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][5]
-
IRF Activation: In parallel, the Myddosome complex also activates IRFs, primarily IRF7 in pDCs.[1] The complex of MyD88, IRAKs, and TRAF6 interacts with another complex containing IKKα and TRAF3, leading to the phosphorylation and activation of IRF7.[1] Activated IRF7 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) to drive the production of type I interferons (IFN-α).[1]
Quantitative Data on Activity
The following tables summarize representative quantitative data for Resiquimod (R-848), which serves as a proxy for O-Desethyl Resiquimod. EC50 values can vary depending on the specific cell line and assay conditions used.[9][10]
Table 1: Receptor Activation Potency (EC50 Values)
| Compound | Receptor | EC50 | Assay System |
|---|---|---|---|
| Resiquimod (R848) | hTLR7 | 50 - 100 nM | HEK293 Reporter Cells[2] |
| hTLR8 | 1000 - 5000 nM | HEK293 Reporter Cells[2] | |
| TLR7 | 1.5 ± 0.3 µM | Not Specified[11] | |
| TLR8 | 4.5 ± 3.2 µM | Not Specified[11] | |
| Imiquimod (for comparison) | hTLR7 | 1000 - 5000 nM | HEK293 Reporter Cells[9] |
| hTLR8 | >10000 nM | HEK293 Reporter Cells[9] |
| Gardiquimod (for comparison) | hTLR7 | High Potency | Not Specified[10] |
Table 2: In Vitro Cytokine Induction
| Compound | Cell Type | Concentration | Cytokine Induced | Result |
|---|---|---|---|---|
| O-Desethyl Resiquimod | Human pDCs | 0.3 µM | Type I IFN | Equivalent induction to 3 µM Imiquimod[7] |
| Resiquimod (R848) | Human PBMCs | 1 µg/mL | IFN-α | > 1000 pg/mL[1] |
| | Human PBMCs | 1 µg/mL | TNF-α | ~ 800 pg/mL[1] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of TLR agonists like O-Desethyl Resiquimod.
TLR Reporter Gene Assay
This assay is a primary method to determine the potency and selectivity of a compound for TLR7 and TLR8.[2]
-
Objective: To quantify the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8.[12]
-
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293) stably transfected with a specific human TLR gene (TLR7 or TLR8) and a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase).[2][9]
-
Cell Preparation: Culture the reporter cells according to the manufacturer's instructions. On the day of the assay, resuspend the cells in fresh growth medium to the recommended density (e.g., 280,000 cells/mL).[9]
-
Compound Preparation: Prepare a stock solution of O-Desethyl Resiquimod and control agonists (e.g., Resiquimod) in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve 10x the final desired concentrations.[4][9]
-
Cell Seeding and Stimulation: Seed cells into a 96-well plate (e.g., 180 µL/well). Add 20 µL of the 10x compound dilutions to the respective wells. Include a vehicle control with the same final solvent concentration (e.g., 0.5% DMSO).[9]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator to allow for receptor activation and reporter gene expression.[2][9]
-
Detection and Data Analysis:
-
Data Analysis: Plot the dose-response curve and calculate the half-maximal effective concentration (EC50) value to determine the compound's potency.[2]
-
Cytokine Quantification in Primary Immune Cells
This protocol measures the amount of specific cytokines produced by immune cells in response to stimulation.[1]
-
Objective: To quantify the production of cytokines (e.g., TNF-α, IL-6, IFN-α) by human Peripheral Blood Mononuclear Cells (PBMCs) in response to O-Desethyl Resiquimod.[12]
-
Methodology:
-
Cell Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).[5][12]
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum. Seed the cells in a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.[12]
-
Stimulation: Treat the cells with various concentrations of O-Desethyl Resiquimod or a vehicle control.[12]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24 to 48 hours).[5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.[12]
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's protocol.[5][12]
-
Data Analysis: Calculate cytokine concentrations based on the standard curve generated for each assay.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Resiquimod | TLR | HCV Protease | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for O-Desethyl Resiquimod-d6 in Cancer Immunotherapy Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Subject: Preclinical evaluation of O-Desethyl Resiquimod-d6, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, for cancer immunotherapy applications.
Introduction
O-Desethyl Resiquimod (B1680535), also known as Resiquimod or R848, is a synthetic imidazoquinoline compound that functions as a powerful immune response modifier.[1][2] The deuterated form, this compound, is anticipated to exhibit a similar biological activity profile and is valuable for metabolic studies. As a dual agonist for Toll-like receptors 7 and 8 (TLR7/8), it activates the innate immune system, leading to a cascade of events that promote robust anti-tumor immunity.[3][4] TLR7 and TLR8 are key pattern recognition receptors primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[1][5] Activation of these receptors initiates a signaling pathway that results in the production of pro-inflammatory cytokines and type I interferons, making O-Desethyl Resiquimod a promising candidate for cancer immunotherapy, often explored as a monotherapy or in combination with other treatments like checkpoint inhibitors or chemotherapy.[3][6][7]
These application notes provide a comprehensive guide to the preclinical experimental design for evaluating this compound, including detailed protocols for key in vitro and in vivo assays to assess its immunomodulatory activity and therapeutic potential.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound is presumed to activate immune cells by binding to TLR7 and TLR8 within the endosomal compartment.[5] This interaction triggers a MyD88-dependent signaling cascade, which leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[4][5] The activation of these transcription factors results in the transcription and secretion of a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12, as well as type I interferons (IFN-α/β).[4][8] This cytokine milieu fosters the maturation and activation of antigen-presenting cells (APCs), promotes a T helper 1 (Th1) polarized immune response, and enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, all of which are critical for effective anti-tumor immunity.[4][9]
Data Presentation
In Vitro Cytokine Production
The following table summarizes representative data on cytokine production from human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR7/8 agonist.
| Compound | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | IFN-α (pg/mL) |
| Vehicle Control | - | < 50 | < 50 | < 20 | < 20 |
| This compound | 0.1 | 500 ± 80 | 800 ± 120 | 150 ± 30 | 300 ± 60 |
| This compound | 1.0 | 2500 ± 400 | 4000 ± 600 | 800 ± 150 | 1500 ± 300 |
| This compound | 10.0 | 5000 ± 800 | 8000 ± 1200 | 1500 ± 250 | 3000 ± 500 |
Note: These are representative data and will vary depending on the donor, cell purity, and specific experimental conditions.
In Vivo Anti-Tumor Efficacy
This table provides an example of tumor growth inhibition in a murine cancer model treated with a TLR7/8 agonist.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Twice weekly for 3 weeks | 1500 ± 250 | - |
| This compound (Low Dose) | Twice weekly for 3 weeks | 900 ± 180 | 40 |
| This compound (High Dose) | Twice weekly for 3 weeks | 450 ± 100 | 70 |
Note: These are representative data and will vary depending on the tumor model, mouse strain, and specific experimental conditions.[4]
Experimental Protocols
In Vitro Cytokine Production Assay
Objective: To quantify the production of pro-inflammatory cytokines and type I interferons by immune cells in response to this compound stimulation.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes
-
Complete RPMI-1640 medium
-
Ficoll-Paque
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, IL-12, and IFN-α
Protocol:
-
Cell Isolation: Isolate PBMCs from healthy human donor blood or splenocytes from mice using standard density gradient centrifugation (e.g., Ficoll-Paque) or mechanical dissociation followed by red blood cell lysis.[4]
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.[4]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. Add the dilutions to the seeded cells. Include a vehicle control with the same concentration of solvent.[4]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[4]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Perform ELISA for TNF-α, IL-6, IL-12, and IFN-α according to the manufacturer's protocol.[4] Briefly, coat a 96-well plate with the capture antibody, block non-specific binding, add standards and samples, followed by the detection antibody and enzyme conjugate.[4] Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.[1]
In Vivo Anti-Tumor Efficacy Study
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy or in combination with other immunotherapies in preclinical tumor models.[4]
Materials:
-
This compound
-
Syngeneic tumor cell line (e.g., CT26 colorectal carcinoma, B16-F10 melanoma)[4]
-
Immune-competent mice (e.g., BALB/c, C57BL/6)
-
Sterile PBS or saline
-
Calipers
Protocol:
-
Tumor Cell Inoculation: Culture tumor cells to ~80% confluency. Harvest and wash the cells, then resuspend in sterile PBS or saline at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.[4]
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[4] Administer the compound via an appropriate route (e.g., intraperitoneal, subcutaneous, or intravenous).[7] Treatment frequency can be, for example, twice a week for 2-3 weeks.[4]
-
Tumor Growth and Survival Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).[4] Monitor animal body weight and general health as an indicator of systemic toxicity.[7] Continue monitoring for survival analysis.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for immunophenotyping.[4] Prepare single-cell suspensions and stain with fluorescently labeled antibodies to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, macrophages, NK cells) by flow cytometry.[4]
Conclusion
This compound is a valuable tool for preclinical cancer immunotherapy research. Its ability to potently activate the innate immune system through TLR7 and TLR8 agonism provides a strong rationale for its investigation as a standalone therapy or in combination with other anti-cancer agents. The protocols and data presented in these application notes offer a framework for the systematic evaluation of its immunomodulatory properties and anti-tumor efficacy. Careful experimental design and adherence to the described methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
O-Desethyl Resiquimod-d6 In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod, a primary metabolite of Resiquimod (R848), is a potent immune response modifier that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2][3] Activation of TLR7 and TLR8 on immune cells, such as dendritic cells and macrophages, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting a robust innate and subsequent adaptive immune response.[4] This makes it a compelling candidate for investigation in various therapeutic areas, including oncology and as a vaccine adjuvant.
This document provides detailed application notes and protocols for the in vivo experimental design of O-Desethyl Resiquimod-d6. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This isotopic substitution is intended to alter the molecule's metabolic profile, potentially leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect.[5][6][7] While specific in vivo data for this compound is limited, this guide leverages extensive knowledge of the parent compound, Resiquimod, and established principles of in vivo studies for deuterated compounds.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound is presumed to follow the same mechanism of action as its non-deuterated counterpart. Upon administration, it binds to TLR7 and TLR8 within the endosomes of immune cells. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and IRF7.[8][9] These transcription factors then drive the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1]
Data Presentation
The following tables provide a structured summary of potential quantitative data from in vivo experiments with this compound. Due to the limited publicly available data on the deuterated form, the values presented are hypothetical and based on typical results observed with the non-deuterated Resiquimod (R848) and the expected pharmacokinetic alterations due to deuteration.
Table 1: Pharmacokinetic Profile of this compound vs. Non-Deuterated Analog in Mice
| Parameter | This compound | O-Desethyl Resiquimod |
| Dose (mg/kg, i.p.) | 2 | 2 |
| Cmax (ng/mL) | ~150 | ~120 |
| Tmax (hr) | 1.5 | 1.0 |
| AUC (ng·hr/mL) | ~900 | ~600 |
| Half-life (t½) (hr) | ~4.5 | ~3.0 |
Note: Data are illustrative and represent expected trends. Actual values must be determined experimentally.
Table 2: In Vivo Cytokine Induction in Mouse Serum (6 hours post-administration)
| Cytokine | Vehicle Control (pg/mL) | This compound (50 µ g/mouse , i.p.) | O-Desethyl Resiquimod (50 µ g/mouse , i.p.) |
| IFN-α | < 20 | > 2000 | > 1500 |
| TNF-α | < 50 | > 1000 | > 800 |
| IL-6 | < 30 | > 1200 | > 900 |
| IL-12p70 | < 10 | > 500 | > 400 |
Note: Data are illustrative and based on typical responses to TLR7/8 agonists. The deuterated compound may induce a more sustained cytokine response.
Experimental Protocols
Pharmacokinetic (PK) Study
Objective: To determine and compare the pharmacokinetic profiles of this compound and its non-deuterated counterpart.
Materials:
-
This compound
-
O-Desethyl Resiquimod (non-deuterated)
-
Vehicle (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline)[1]
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.
-
Compound Formulation: Prepare dosing solutions of this compound and the non-deuterated analog in the vehicle at the desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 20g mouse with a 200 µL injection volume).
-
Dosing: Administer a single intraperitoneal (i.p.) injection of the formulated compound or vehicle to respective groups of mice (n=3-5 per time point).
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[10]
-
Bioanalysis: Quantify the concentrations of the test compounds in plasma using a validated LC-MS/MS method.[11]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
In Vivo Cytokine Induction Assay
Objective: To assess the in vivo production of pro-inflammatory cytokines and type I interferons following administration of this compound.
Materials:
-
This compound
-
Vehicle
-
Female BALB/c mice (8-10 weeks old)
-
Blood collection supplies
-
ELISA kits for IFN-α, TNF-α, IL-6, and IL-12p70
Protocol:
-
Animal Acclimation and Grouping: Acclimate mice and divide them into treatment and control groups (n=5 per group).
-
Compound Formulation: Prepare the dosing solution of this compound in the vehicle to deliver the desired dose (e.g., 50 µ g/mouse ).[12][13]
-
Administration: Administer a single i.p. injection of the compound or vehicle.
-
Sample Collection: At a specified time point (e.g., 3, 6, or 24 hours post-injection), collect blood via cardiac puncture under terminal anesthesia.[12][13]
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentrations of IFN-α, TNF-α, IL-6, and IL-12p70 in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the treated and vehicle control groups using appropriate statistical methods.
Antitumor Efficacy Study (Syngeneic Mouse Model)
Objective: To evaluate the antitumor activity of this compound in a murine cancer model.
Materials:
-
This compound
-
Vehicle
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma or B16-F10 melanoma)
-
Female BALB/c or C57BL/6 mice (as appropriate for the cell line)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Regimen:
-
Vehicle Control Group: Administer the vehicle according to the treatment schedule.
-
This compound Group: Administer this compound at a predetermined dose and schedule (e.g., 1 mg/kg, i.p., twice weekly).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal body weight and overall health throughout the study.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the groups.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. The deuteration of O-Desethyl Resiquimod is anticipated to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy. The experimental designs outlined herein, from pharmacokinetic analysis to efficacy studies, will enable researchers to thoroughly characterize the in vivo properties of this novel compound and assess its potential as an immunomodulatory agent. Careful consideration of animal models, dosing regimens, and endpoint analyses will be crucial for obtaining robust and meaningful data.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling [mdpi.com]
Preparing Stock Solutions of O-Desethyl Resiquimod-d6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod-d6 is the deuterated stable isotope-labeled internal standard for O-Desethyl Resiquimod, a primary metabolite of Resiquimod (R848). Resiquimod is a potent immune response modifier that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist, with significant interest in its antiviral and antitumor properties.[1][2] Accurate quantification of Resiquimod and its metabolites in biological matrices is critical for pharmacokinetic (PK), toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard like this compound is best practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure the highest levels of accuracy and reproducibility by correcting for variability in sample preparation and instrument response.[1]
This application note provides detailed protocols for the preparation of stock solutions of this compound intended for use as an internal standard in quantitative bioanalysis.
Physicochemical Properties and Solubility
This compound is structurally similar to its non-labeled counterpart and is expected to have similar physicochemical properties. Like many imidazoquinoline compounds, it exhibits poor solubility in aqueous solutions but is soluble in organic solvents.[3]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₂D₆N₄O₂ | [4] |
| Molecular Weight | 292.37 g/mol | [4] |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL (estimated) | Based on data for the parent compound, Resiquimod.[5] It is recommended to confirm solubility for each new lot. |
| Ethanol | Soluble | [5] |
| Water | Sparingly soluble | [3][5] |
Recommended Storage and Stability
Proper storage of stock solutions is crucial to maintain their integrity and ensure the accuracy of quantitative data.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solution Type | Storage Temperature | Shelf Life (General Guideline) | Notes |
| Solid (Neat) | -20°C to -80°C | Up to 24 months (desiccated) | Protect from light and moisture.[4][6] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C to -80°C | Up to 3 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[3] It is recommended to perform stability tests for specific laboratory conditions. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution in DMSO
This protocol describes the preparation of a primary stock solution of this compound, which can be used to prepare working solutions for spiking into calibration standards, quality control samples, and study samples.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1.0 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a portion of DMSO (approximately 70-80% of the final volume) and gently swirl to dissolve the solid. Sonication or gentle warming (to no more than 37°C) may be used to aid dissolution.[3]
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with DMSO. Cap the flask and invert it several times to ensure homogeneity.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials in single-use aliquots. Label each vial clearly with the compound name, concentration, solvent, preparation date, and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Internal Standard Solution
This protocol outlines the preparation of a working internal standard solution at a concentration suitable for spiking into biological samples. The final concentration of the internal standard should be optimized during bioanalytical method development.
Materials:
-
1 mg/mL this compound primary stock solution
-
Acetonitrile (B52724) or Methanol, LC-MS grade
-
Calibrated pipettes and sterile, filtered pipette tips
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Thawing: Retrieve an aliquot of the 1 mg/mL primary stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution: Perform a serial dilution of the primary stock solution with the appropriate solvent (e.g., acetonitrile or methanol) to achieve the desired final working concentration (e.g., 100 ng/mL).
-
Storage: Store the working internal standard solution in a tightly sealed amber glass vial at 2-8°C for short-term use or at -20°C for longer-term storage.
Application in Bioanalytical Workflow
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Resiquimod and its metabolites in biological matrices such as plasma, serum, and tissue homogenates. A general workflow for a pharmacokinetic study is depicted below.
Caption: A typical workflow for a pharmacokinetic study utilizing an internal standard.
Signaling Pathway of the Parent Compound
O-Desethyl Resiquimod is a metabolite of the TLR7/8 agonist Resiquimod. The activation of these receptors on immune cells, such as dendritic cells and macrophages, initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors like NF-κB and IRF7, ultimately resulting in the production of pro-inflammatory cytokines and type I interferons.[2][7]
Caption: Simplified TLR7/8 signaling pathway initiated by Resiquimod.
Conclusion
The preparation of accurate and stable stock solutions of this compound is a fundamental prerequisite for reliable bioanalytical studies of Resiquimod. The protocols outlined in this application note provide a framework for the proper handling, dissolution, and storage of this internal standard. Adherence to these guidelines, in conjunction with comprehensive method validation, will contribute to the generation of high-quality data in pharmacokinetic and other drug development studies.
References
O-Desethyl Resiquimod-d6 for Cytokine Induction Assays (ELISA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod (B1680535), a metabolite of the potent immune response modifier Resiquimod (R848), is an imidazoquinoline compound that functions as a powerful agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA, and are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[2][3] The deuterated form, O-Desethyl Resiquimod-d6, is a valuable tool for in vitro and in vivo immunology research, particularly in cytokine induction assays where it can serve as a potent stimulus.[4]
Activation of TLR7 and TLR8 by this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][5] This, in turn, drives the robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α), making it a compound of interest for applications in vaccine adjuvant development and cancer immunotherapy.[2][6]
This document provides detailed application notes and protocols for the use of this compound in cytokine induction assays, with subsequent quantification by Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: TLR7/8 Signaling Pathway
This compound activates immune cells by binding to TLR7 and TLR8 within endosomal compartments.[4] This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the production of a variety of cytokines and chemokines.[3][5]
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for stimulating human PBMCs with this compound to measure the release of pro-inflammatory cytokines.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
96-well cell culture plates (round-bottom)[2]
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human TNF-α, IL-6, and IFN-α ELISA kits
-
Microplate reader
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.[2][7] Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.[2]
-
Cell Seeding: Adjust the cell density to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well round-bottom plate (resulting in 2 x 10^5 cells/well).[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µg/mL to 10 µg/mL).[8] Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.[2]
-
Cell Stimulation: Add the prepared dilutions of this compound or vehicle control to the appropriate wells.[7]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[2] Carefully collect the cell-free supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C for later analysis.[9]
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α, IL-6, and IFN-α in the collected supernatants using commercially available ELISA kits.[8] Follow the manufacturer's instructions for the ELISA procedure.[9] This typically involves coating a plate with a capture antibody, adding standards and supernatant samples, adding a detection antibody, followed by an enzyme conjugate and substrate, and finally stopping the reaction.[8][9]
-
Data Analysis: Read the absorbance using a microplate reader at the appropriate wavelength. Calculate the cytokine concentrations in each sample by interpolating from the standard curve generated from the recombinant cytokine standards.[1][9]
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following table provides representative data for the parent compound, Resiquimod (R848), to illustrate expected outcomes.[7] It is important to note that these values can vary depending on the specific cell type, donor variability, and experimental conditions.[8]
Table 1: Representative Resiquimod-Induced Cytokine Production in Human PBMCs
| Cytokine | Resiquimod Concentration (µg/mL) | Mean Cytokine Concentration (pg/mL) |
| TNF-α | 0 (Vehicle) | < 50 |
| 0.1 | 500 - 1500 | |
| 1.0 | 2000 - 5000 | |
| 10.0 | 3000 - 8000 | |
| IL-6 | 0 (Vehicle) | < 100 |
| 0.1 | 1000 - 3000 | |
| 1.0 | 5000 - 15000 | |
| 10.0 | 10000 - 30000 | |
| IFN-α | 0 (Vehicle) | < 20 |
| 0.1 | 200 - 800 | |
| 1.0 | 1000 - 4000 | |
| 10.0 | 2000 - 7000 |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual results will vary.[3][7]
Troubleshooting and Optimization
-
High background in vehicle control: Ensure sterility during PBMC isolation and culture. Check for endotoxin (B1171834) contamination in reagents.
-
Low cytokine induction: Verify the activity of the this compound stock. Optimize cell density and incubation time (e.g., test 6, 12, and 24-hour time points).[9] Ensure PBMCs are from healthy, responsive donors.
-
High well-to-well variability: Use calibrated pipettes and ensure proper mixing of cells and reagents.[4]
By following these detailed protocols, researchers can effectively utilize this compound as a reliable tool to study innate immune activation and cytokine production in a variety of research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Delivery Systems for O-Desethyl Resiquimod In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod (B1680535), a potent analog of Resiquimod (R848), is a small molecule immune modulator that functions as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8.[1][2] These receptors are critical components of the innate immune system, recognizing single-stranded RNA from viruses and synthetic imidazoquinoline compounds like O-Desethyl Resiquimod.[1] Activation of TLR7 and TLR8 on immune cells, particularly dendritic cells (DCs), macrophages, and B-lymphocytes, initiates a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.[1][2] This powerful immune activation makes O-Desethyl Resiquimod a promising candidate for various therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant.[1][3]
However, the clinical translation of O-Desethyl Resiquimod has been hindered by its poor water solubility and the potential for systemic toxicity when administered freely.[4] To overcome these challenges, various drug delivery systems have been developed to enhance its targeted delivery to specific tissues and cells, thereby maximizing therapeutic efficacy while minimizing off-target effects.[4] This document provides detailed application notes and protocols for several key in vivo delivery systems for O-Desethyl Resiquimod.
Mechanism of Action: TLR7/8 Signaling Pathway
O-Desethyl Resiquimod activates immune cells by binding to TLR7 and TLR8 located within endosomes. This interaction triggers a MyD88-dependent signaling pathway, which leads to the activation of transcription factors such as NF-κB and IRF7.[1][3] The activation of these transcription factors results in the transcription and secretion of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12, as well as type I interferons (IFN-α/β).[1][5] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances T helper 1 (Th1) immune responses, and stimulates the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, which are all crucial for anti-tumor and anti-viral immunity.[1][6]
In Vivo Delivery Systems: Physicochemical Properties
Various delivery platforms have been investigated to improve the therapeutic index of O-Desethyl Resiquimod. These include liposomes, polymeric nanoparticles, and nanoemulsions.[4] The choice of delivery system will depend on the specific application, target tissue, and desired release profile.[4]
| Delivery System | Composition | Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | DPPC:DSPC:DSPE-PEG2K | ~75 | Not Reported | 9 (w/w) | >80 | [7][8] |
| Cationic Liposomes | DSTAP | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Polymeric Nanoparticles | PLGA | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Micellar Nanoparticles | Amphiphilic constructs | ~10 | Not Reported | Not Reported | Not Reported | [10][11] |
| Mesoporous Silica Nanoparticles | MSN with biotin-avidin cap | Not Reported | Not Reported | Not Reported | Not Reported | [12] |
| Lignin (B12514952) Nanoparticles | Lignin polymer | Not Reported | Not Reported | Not Reported | Not Reported | [13] |
| Nanoemulsions | Squalene, DOPC, Tween 80 | Not Reported | Not Reported | 10:1 (lipid:drug w/w) | Not Reported | [4] |
| Hydrogels | Fibrinogen, Thrombin | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
| Hydrogels | PLL-PEG | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
Experimental Protocols
Preparation of O-Desethyl Resiquimod-Loaded Delivery Systems
1. Thermosensitive Liposomes (TSLs) [7]
-
Lipid Film Hydration:
-
Prepare a lipid mixture of DPPC:DSPC:DSPE-PEG2K (85:10:5 mol%).
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent under reduced pressure.
-
Hydrate the lipid film with 100 mM FeSO₄ solution by rotating the flask at 60°C for 30 minutes.
-
-
Extrusion:
-
Extrude the resulting multilamellar vesicles 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C to form unilamellar TSLs.
-
-
Drug Loading:
-
Add O-Desethyl Resiquimod to the TSL suspension at a drug-to-lipid ratio of 1:5 (w/w).
-
Incubate the mixture at 37°C for 45 minutes with gentle shaking to allow for remote loading of the drug.
-
-
Purification:
-
Remove unencapsulated O-Desethyl Resiquimod by passing the formulation through a Sephadex G-75 column pre-equilibrated with PBS.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify encapsulated O-Desethyl Resiquimod using HPLC to calculate drug loading and encapsulation efficiency.
-
2. Polymeric Nanoparticles [4]
-
Organic Phase Preparation:
-
Dissolve PLGA and O-Desethyl Resiquimod in a water-immiscible organic solvent (e.g., dichloromethane).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating on ice for 10 minutes to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for at least 4 hours to allow for the evaporation of the organic solvent.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 13,000 rpm for 10 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.
-
-
Characterization:
-
Determine particle size and zeta potential using DLS.
-
Quantify encapsulated O-Desethyl Resiquimod to determine drug loading and encapsulation efficiency.
-
3. Nanoemulsions [4]
-
Lipid-Ethanol Solution Preparation:
-
Prepare a solution of squalene, DOPC, and Tween 80 in ethanol (B145695) at a molar ratio of 1:1:1.
-
Add O-Desethyl Resiquimod to the lipid-ethanol solution to achieve a final lipid-to-drug weight ratio of 10:1.
-
-
Nanoemulsion Formation:
-
Heat the mixture to 50-60°C for 5 minutes and vortex until the solution is clear.
-
Immediately add normal saline to the lipid-ethanol solution and vortex vigorously for 2-3 minutes to form the nanoemulsion.
-
-
Characterization:
-
Determine the droplet size and polydispersity index (PDI) using DLS.
-
4. In Situ Sprayed Hydrogels [14]
-
Preparation of Liposomes:
-
Prepare O-Desethyl Resiquimod-loaded liposomes with a phosphatidylserine (B164497) (PS) coating.
-
-
Hydrogel Formation:
-
Introduce the PS-coated, R848-loaded nanoliposomes into separate solutions of fibrinogen and thrombin.
-
The two solutions are then sprayed simultaneously to form the PSL-R848@Fibrin spray, which gels upon mixing.
-
In Vivo Evaluation of O-Desethyl Resiquimod Delivery Systems
A typical workflow for an in vivo tumor efficacy study is depicted below.
Protocol: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model [1][3][4]
-
Animal Model:
-
Syngeneic tumor models are commonly used, for example, CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice.
-
-
Tumor Implantation:
-
Culture tumor cells (e.g., CT26 or B16-F10) to approximately 80% confluency.
-
Harvest, wash, and resuspend the cells in sterile PBS or saline at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, free O-Desethyl Resiquimod, O-Desethyl Resiquimod-loaded delivery system).
-
Administer treatments via the desired route (e.g., intravenous, intraperitoneal, or intratumoral). Dosing and frequency will depend on the specific formulation and study design (e.g., twice a week for 2-3 weeks).
-
-
Tumor Growth and Survival Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size. Overall survival may also be monitored.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells) or flow cytometry to characterize the tumor microenvironment.
-
Protocol: Biodistribution Study [16][17]
-
Animal Model and Treatment:
-
Use tumor-bearing mice as described in the efficacy study.
-
Administer the O-Desethyl Resiquimod formulation (either free or encapsulated, potentially with a fluorescent label).
-
-
Sample Collection:
-
At various time points post-administration, euthanize the mice.
-
Collect blood and major organs (e.g., tumor, liver, spleen, lungs, kidneys).
-
-
Drug Quantification:
-
Homogenize the tissues.
-
Extract O-Desethyl Resiquimod from the tissue homogenates and plasma.
-
Quantify the concentration of O-Desethyl Resiquimod in the samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Quantitative Data on In Vivo Performance
The following tables summarize available quantitative data for the in vivo performance of various O-Desethyl Resiquimod (Resiquimod, R848) delivery systems.
Table 1: In Vivo Efficacy of O-Desethyl Resiquimod Delivery Systems
| Delivery System | Cancer Model | Administration Route | Key Efficacy Outcome | Reference |
| Micellar Nanoparticles (with αPD-1) | Breast Cancer | Systemic | 75% of tumors eliminated. | [10] |
| Thermosensitive Liposomes (with αPD-1) | Mammary Carcinoma | Intravenous | Extended median survival from 28 to 94 days. | [7] |
| Cationic Liposomes | Colorectal Cancer (Peritoneal Metastases) | Intraperitoneal | Significantly enhanced anti-tumor immune response. | [9][17] |
| Silver Nanoparticles (sequential treatment) | Melanoma | Not Specified | Significantly prolonged survival of melanoma-challenged mice. | [18] |
| Activatable Cell Penetrating Peptide Conjugate | Melanoma | Intravenous | Comparable therapeutic efficacy to localized free resiquimod. | [16] |
| In situ Sprayed Hydrogels | Chronic Osteomyelitis | Local | Reduced recurrence by eradicating intracellular bacteria. | [14] |
Table 2: Biodistribution and Pharmacokinetics of O-Desethyl Resiquimod Delivery Systems
| Delivery System | Key Finding | Reference |
| Cationic Liposomes (intraperitoneal) | Increased peritoneal retention of R848 by 14-fold and a 5-fold decreased peak plasma concentration compared to free R848. | [9][17] |
| Activatable Cell Penetrating Peptide Conjugate | Tumor tissue concentration of resiquimod was more than 1000-fold greater than in surrounding non-cancerous tissue. | [16] |
| Bottlebrush Prodrugs | Minimized systemic release, reducing side effects like weight loss and elevated cytokine levels. | [11] |
Table 3: Immunomodulatory Effects of O-Desethyl Resiquimod Delivery Systems In Vivo
| Delivery System | Animal Model | Key Immunomodulatory Effect | Reference |
| Cationic Liposomes | Colorectal Cancer | Significantly upregulated IFN-α in the peritoneal fluid by 2-fold compared to free R848, without increasing systemic levels. | [9][17] |
| Micellar Nanoparticles | Breast Cancer | Enhanced CD8+ T-cell infiltration. | [10] |
| Thermosensitive Liposomes | Mammary Carcinoma | Enhanced CD8+ T cell infiltration and accumulation. | [7] |
| Lignin Nanoparticles | Breast Cancer | Reverted pro-tumor M2-like macrophages to anti-tumor M1-like macrophages. | [13] |
| Liposomes | Leishmania donovani infection | Increased interferon-γ and interleukin-10 production. | [8][19] |
Conclusion
The delivery systems and protocols outlined in these application notes provide a framework for the targeted in vivo delivery of O-Desethyl Resiquimod. By encapsulating this potent immunomodulator in carriers such as liposomes, nanoparticles, or hydrogels, researchers can overcome its biopharmaceutical challenges, leading to enhanced therapeutic outcomes in various disease models.[4] The strategic selection of a delivery system, coupled with rigorous in vivo evaluation, is critical for advancing O-Desethyl Resiquimod towards clinical applications in immunotherapy and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal resiquimod for the treatment of Leishmania donovani infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles provoke immune response against tumors but avoid side effects | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide-guided resiquimod-loaded lignin nanoparticles convert tumor-associated macrophages from M2 to M1 phenotype for enhanced chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In situ sprayed hydrogels containing resiquimod-loaded liposomes reduce chronic osteomyelitis recurrence by intracellular bacteria clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tumor Activated Cell Penetrating Peptides to Selectively Deliver Immune Modulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Investigating silver nanoparticles and resiquimod as a local melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposomal resiquimod for the treatment of Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Desethyl Resiquimod-d6 in Viral Infection Models
Disclaimer: The target compound, O-Desethyl Resiquimod-d6, is a deuterated form of O-Desethyl Resiquimod. O-Desethyl Resiquimod is synonymously known in scientific literature as Resiquimod or R848 . Deuterated analogs are most commonly used as internal standards for quantitative analysis in mass spectrometry-based studies (e.g., pharmacokinetics) due to their chemical identity and mass difference. Specific biological activity studies on the deuterated form are not available. Therefore, the following application notes, data, and protocols are based on the extensive research conducted on the non-deuterated parent compound, Resiquimod (R848), and are expected to be directly applicable.
Introduction and Application Notes
O-Desethyl Resiquimod (Resiquimod, R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier.[1] It is recognized for its powerful antiviral and antitumor properties, which are not due to direct interaction with pathogens, but rather through the robust activation of the host's innate and adaptive immune systems.[2]
Mechanism of Action: Resiquimod is a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), which are pattern recognition receptors located within the endosomes of various immune cells.[2][3] TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells.[1]
Upon binding, Resiquimod triggers a MyD88-dependent signaling cascade. This leads to the recruitment of IRAK kinases and TRAF6, culminating in the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).[1][4] The activation of these factors results in the transcription and secretion of a broad array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and, most critically for antiviral activity, large amounts of Type I interferons (IFN-α/β).[2][5][6] This cytokine milieu establishes a potent antiviral state, enhances antigen presentation, and promotes a Th1-polarized adaptive immune response.[7]
Applications in Viral Infection Models: Resiquimod's ability to induce a strong interferon response makes it a valuable tool for studying host-directed antiviral therapies. It has shown efficacy in models of various viral infections, including:
-
Hepatitis C Virus (HCV): Induces antiviral activity against HCV replicons through the stimulation of interferons in peripheral blood mononuclear cells (PBMCs).[1][3][4]
-
Human Immunodeficiency Virus (HIV): Potently inhibits HIV-1 replication in PBMC cultures, largely mediated by interferon production from pDCs.[8]
-
Herpes Simplex Virus (HSV): Reduces the recurrence of genital herpes in animal models.[1][2]
-
Influenza Virus: Prophylactic treatment protects against lethal influenza infection in mice.[9]
-
SARS-CoV-2: Has been shown to reduce viral loads in the lungs and trachea of infected mice.[2]
Due to its potent immunostimulatory properties, Resiquimod is also widely researched as a vaccine adjuvant to enhance antigen-specific cellular and humoral immune responses.[6][7][9]
Data Presentation
The following tables summarize key quantitative data for Resiquimod (R848) from preclinical studies.
Table 1: TLR7/8 Receptor Activation Potency
| Compound | Receptor | Cell System | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Resiquimod (R848) | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | 66.6 ng/mL (~0.21 µM) | [10] |
| Resiquimod (R848) | Human TLR8 | HEK293 Reporter Cells | EC₅₀ | 362.9 ng/mL (~1.15 µM) | [10] |
| Resiquimod (R848) | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | 0.1 µM | [2] |
| Resiquimod (R848) | Human TLR8 | HEK293 Reporter Cells | EC₅₀ | 0.3 µM |[2] |
Table 2: In Vitro Host-Mediated Antiviral Activity
| Virus Model | Assay Description | Cell System | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Hepatitis C Virus (HCV) | Antiviral activity of supernatant from Resiquimod-treated PBMCs on Huh7 replicon cells. | Human PBMCs | EC₅₀ | 24 - 26.5 nM | [3][4] |
| HIV-1 | Inhibition of viral replication in PBMCs when treated 24-48h prior to infection. | Human PBMCs | EC₅₀ | 27 nM | [8] |
| Murine Herpesvirus 68 | Reduction of infectious particle shedding from latently infected S11 cells after 24h treatment. | S11 B cell line | % Reduction | ~50% at 3 µM |[11] |
Table 3: In Vitro Cytokine Induction Profile
| Cell System | Treatment | Key Cytokines Induced | Quantitative Data Example | Reference |
|---|---|---|---|---|
| Human PBMCs | Resiquimod | IFN-α, TNF-α, IL-6, IL-1β, IL-12 | Potent ligands induced ≥0.4 ng/mL IFN-α. | [2][4] |
| Mouse Lung (in vivo) | Intranasal Resiquimod (2.5 µg/g) | IL-6, TNF-α, CXCL1, CXCL10 | Significant increase vs. control at 12h. |[5] |
Signaling Pathway Visualization
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity via Cytopathic Effect (CPE) Inhibition Assay
This protocol determines the ability of Resiquimod to induce a host-cell-mediated antiviral state, thereby protecting cells from virus-induced death.
Materials:
-
Susceptible host cell line (e.g., Vero E6, A549, Calu-3)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Resiquimod (R848)
-
Virus stock of interest
-
Cell culture medium (e.g., DMEM/RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well cell culture plates (clear and opaque white)
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)
-
Ficoll-Paque for PBMC isolation
Methodology:
-
Preparation of Conditioned Medium: a. Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend PBMCs in RPMI-1640 with 10% FBS at 1 x 10⁶ cells/mL. c. Treat PBMCs with serial dilutions of Resiquimod (e.g., 1 nM to 10 µM) for 24 hours at 37°C, 5% CO₂. Include a vehicle control (e.g., DMSO). d. Centrifuge the PBMC suspension and collect the cell-free supernatant (conditioned medium). Store at -80°C if not used immediately.
-
CPE Inhibition Assay: a. Seed the susceptible host cell line (e.g., A549) into a 96-well plate at a density that forms a confluent monolayer overnight. b. On the next day, remove the culture medium. c. Add the previously prepared conditioned medium (from step 1d) to the cells. d. Incubate for 24 hours to allow the cytokines in the medium to establish an antiviral state. e. After incubation, infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE in 48-72 hours. f. Include controls on each plate: cells + virus (virus control), cells only (cell control), and cells + conditioned medium without virus (toxicity control). g. Incubate the plate at 37°C, 5% CO₂ until the desired CPE is observed in the virus control wells.
-
Quantification of Cell Viability: a. Assess cell viability using a suitable reagent. For CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's protocol, and measure luminescence. b. Calculate the percentage of cell protection relative to controls. c. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of protection against the log of the Resiquimod concentration used to generate the conditioned medium and fitting the data using non-linear regression.
Protocol 2: In Vitro Cytokine Induction in Human PBMCs
This protocol quantifies the production of key cytokines from immune cells following stimulation with Resiquimod.
Materials:
-
Human PBMCs
-
Resiquimod (R848)
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Methodology:
-
Cell Preparation and Seeding: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Count cells and assess viability (e.g., via Trypan Blue). c. Resuspend cells in complete RPMI-1640 medium and seed into a 96-well plate at a density of 1 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells per well in 200 µL).
-
Compound Treatment: a. Prepare serial dilutions of Resiquimod in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. b. Add the Resiquimod dilutions to the appropriate wells. c. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and an untreated cell control.
-
Incubation and Supernatant Collection: a. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. b. After incubation, centrifuge the plate (e.g., at 400 x g for 10 minutes) to pellet the cells. c. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: a. Quantify the concentration of IFN-α, TNF-α, IL-6, and IL-12 in the collected supernatants using ELISA or a multiplex immunoassay, following the manufacturer's specific protocol. b. Generate a standard curve for each cytokine to determine the absolute concentrations in the samples. c. Plot the cytokine concentration against the Resiquimod concentration to create dose-response curves.
Protocol 3: In Vivo Evaluation in a Mouse Model of Viral Infection
This protocol provides a general framework for assessing the prophylactic or therapeutic efficacy of Resiquimod in a mouse model.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6, BALB/c)
-
Virus stock pathogenic to the mouse strain (e.g., Influenza A, SARS-CoV-2, MHV-68)
-
Resiquimod (R848) formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Administration equipment (e.g., intranasal pipette, syringes)
-
Anesthetic (e.g., isoflurane)
-
Biosafety Level 2 or 3 facility, as required for the pathogen.
Methodology:
-
Animal Acclimation and Grouping: a. Acclimate mice to the facility for at least one week. b. Randomize mice into treatment groups (n=5-10 per group), e.g.:
- Group 1: Vehicle Control + Virus
- Group 2: Resiquimod (Prophylactic) + Virus
- Group 3: Resiquimod (Therapeutic) + Virus
- Group 4: Mock infection (Vehicle only)
-
Dosing and Infection: a. Prophylactic Regimen: Administer Resiquimod (e.g., 2.5 µg/g body weight, intranasally) or vehicle 24-48 hours before viral challenge.[5] b. Viral Challenge: Lightly anesthetize mice and infect them intranasally with a predetermined dose of the virus. c. Therapeutic Regimen: Administer Resiquimod or vehicle at a specified time (e.g., 4 hours) after viral challenge.
-
Monitoring and Endpoints: a. Monitor mice daily for clinical signs of illness, including weight loss, ruffled fur, and changes in activity. b. At predetermined time points post-infection (e.g., Days 2, 4, 6), euthanize a subset of mice from each group. c. Collect relevant tissues, such as lungs and spleen, and bronchoalveolar lavage (BAL) fluid.
-
Analysis: a. Viral Load: Homogenize lung tissue and determine the viral titer using a plaque assay or quantify viral RNA using RT-qPCR.[2] b. Immune Response: Measure cytokine and chemokine levels in BAL fluid or serum using ELISA/multiplex assays.[5] c. Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with H&E to assess inflammation and tissue damage. d. Survival: For lethal infection models, monitor a separate cohort of animals for survival over a 14-21 day period.
References
- 1. researchgate.net [researchgate.net]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. R848 or influenza virus can induce potent innate immune responses in the lungs of neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: O-Desethyl Resiquimod Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with O-Desethyl Resiquimod in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-Desethyl Resiquimod and why is its aqueous solubility a concern?
A1: O-Desethyl Resiquimod is a metabolite of Resiquimod (R848), a potent agonist of Toll-like receptors 7 and 8 (TLR7/8).[1] Like many small molecule immune modulators, O-Desethyl Resiquimod is anticipated to have low solubility in aqueous solutions due to its chemical structure.[1] This can present difficulties in various in vitro and in vivo experiments that necessitate the use of aqueous buffer systems.[1]
Q2: What is the expected solubility of O-Desethyl Resiquimod in common laboratory solvents?
Quantitative Solubility Data for Resiquimod (R848)
| Solvent | Solubility | Notes |
| Water | 0.241 mg/mL[2] | |
| Ethanol | ≥12.65 mg/mL[2] | With sonication is recommended[3] |
| DMSO | >10 mM[2] | Sonication is recommended[3] |
| DMF | ~0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) solution[4] | |
| 10% DMSO + 90% Saline | 0.1 mg/mL[3] |
Q3: What are the primary cellular targets and mechanism of action of O-Desethyl Resiquimod?
A3: O-Desethyl Resiquimod is presumed to function as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are located in the endosomes of immune cells.[1][2] Upon activation, these receptors initiate a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1]
O-Desethyl Resiquimod Signaling Pathway
The binding of O-Desethyl Resiquimod to TLR7 and TLR8 triggers a MyD88-dependent signaling pathway. This leads to the activation of transcription factors NF-κB and IRFs, which in turn induce the expression of various pro-inflammatory cytokines and type I interferons.
Caption: TLR7/8 signaling cascade initiated by O-Desethyl Resiquimod.
Troubleshooting Guide: Improving O-Desethyl Resiquimod Solubility
This guide provides a systematic approach to dissolving O-Desethyl Resiquimod in aqueous solutions for your experiments.
Issue: O-Desethyl Resiquimod precipitates when added to my aqueous buffer.
Solubility Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the solubility of O-Desethyl Resiquimod.
Attempt 1: Co-solvent System
The most common method for dissolving poorly soluble compounds is to first dissolve them in a water-miscible organic solvent.[1]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or Dimethylformamide (DMF).[1]
-
Protocol:
-
Prepare a high-concentration stock solution of O-Desethyl Resiquimod in 100% DMSO, ethanol, or DMF. For its parent compound Resiquimod, stock solutions are often prepared at 10-20 mg/mL in DMSO.[1]
-
Gentle warming (e.g., to 37°C) and brief vortexing or sonication can aid dissolution.[1]
-
Serially dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.[1]
-
-
Troubleshooting: If the compound precipitates upon dilution, the final concentration of the organic solvent may be too low to maintain solubility.[1]
Attempt 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by pH. As an imidazoquinoline, O-Desethyl Resiquimod is a weak base, and its solubility is expected to increase in acidic conditions.[1]
-
Protocol:
-
Prepare a stock solution in a suitable organic solvent as described above.
-
Dilute the stock into an acidic buffer (e.g., pH 4-6).[1]
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of O-Desethyl Resiquimod in DMSO
This protocol outlines the preparation of a stock solution, a common first step in many experimental workflows.
-
Materials:
-
O-Desethyl Resiquimod powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh 1 mg of O-Desethyl Resiquimod powder and place it in a sterile microcentrifuge tube.[1]
-
Add 1 mL of anhydrous DMSO to the tube.[1]
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol details the dilution of the stock solution to a working concentration for cell-based assays.
-
Materials:
-
1 mg/mL O-Desethyl Resiquimod stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
The molecular weight of O-Desethyl Resiquimod is 286.33 g/mol .[2] A 1 mg/mL solution is equivalent to approximately 3492 µM.[1]
-
To prepare a 10 µM working solution, a 1:349.2 dilution is required.[1]
-
For example, to make 1 mL of a 10 µM working solution, add 2.86 µL of the 1 mg/mL stock solution to 997.14 µL of pre-warmed cell culture medium.
-
Vortex gently to mix.
-
In Vitro Experimental Workflow for Characterization
The following diagram illustrates a general workflow for characterizing the activity of O-Desethyl Resiquimod in vitro.
Caption: A generalized workflow for the in vitro characterization of O-Desethyl Resiquimod.
References
preventing degradation of O-Desethyl Resiquimod stock solutions
This technical support center provides guidance on the proper handling, storage, and troubleshooting of O-Desethyl Resiquimod stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing O-Desethyl Resiquimod stock solutions?
A1: O-Desethyl Resiquimod, similar to its parent compound Resiquimod, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For cell-based assays, preparing a concentrated stock solution in DMSO is recommended.[2]
Q2: What are the optimal storage conditions for O-Desethyl Resiquimod stock solutions?
A2: Stock solutions should be stored at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Once in solution, it is recommended to use it within 2 months to avoid loss of potency.[2]
Q3: Can I store my diluted O-Desethyl Resiquimod working solutions?
A3: It is not recommended to store diluted working solutions in aqueous buffers for extended periods due to the limited aqueous solubility and potential for precipitation and degradation.[3] Prepare fresh dilutions from the DMSO stock for each experiment.
Q4: What are the primary degradation pathways for O-Desethyl Resiquimod?
A4: While specific degradation pathways for O-Desethyl Resiquimod are not extensively documented, related imidazoquinoline compounds are susceptible to hydrolysis and oxidation.[4] Hydrolysis can occur in the presence of moisture, and oxidation can be initiated by exposure to air and light.
Q5: I observed precipitation in my stock solution after thawing. Can I still use it?
A5: Precipitation indicates that the compound has come out of solution, which can lead to inaccurate concentration and inconsistent results. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or weaker than expected experimental results. | 1. Degradation of stock solution: Improper storage (temperature fluctuations, repeated freeze-thaw cycles) or age of the solution. 2. Precipitation of the compound: Compound coming out of solution upon thawing or dilution. 3. Inaccurate concentration: Evaporation of solvent from the stock solution vial. | 1. Prepare a fresh stock solution from solid compound. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -20°C. 2. Before use, ensure the stock solution is completely thawed and vortexed. If precipitation is visible, warm gently to 37°C. 3. Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. |
| High background signal in cell-based assays. | 1. Solvent toxicity: High final concentration of DMSO in the cell culture medium. 2. Contamination of stock solution: Bacterial or fungal contamination. | 1. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced effects. 2. Filter-sterilize the stock solution through a 0.22 µm PTFE syringe filter. |
| Complete loss of activity. | 1. Extensive degradation: The stock solution may have completely degraded due to prolonged storage at inappropriate temperatures or exposure to light. 2. Incorrect compound: Possibility of a labeling error. | 1. Discard the old stock solution and prepare a fresh one. 2. Verify the identity of the compound using an analytical technique such as HPLC if available. |
Experimental Protocols
Protocol for Preparing O-Desethyl Resiquimod Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
O-Desethyl Resiquimod (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid O-Desethyl Resiquimod to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of O-Desethyl Resiquimod using a calibrated analytical balance in a fume hood.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of O-Desethyl Resiquimod: 286.33 g/mol )
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol for Stability Assessment by HPLC (Forced Degradation Study)
This protocol provides a framework for a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. HPLC Method Development (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for O-Desethyl Resiquimod)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Preparation of Stressed Samples:
Prepare a solution of O-Desethyl Resiquimod in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
3. HPLC Analysis:
-
For acid and base-hydrolyzed samples, neutralize with an equimolar amount of base or acid, respectively, before injection.
-
Inject the unstressed control and each of the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent O-Desethyl Resiquimod peak.
4. Data Interpretation:
The appearance of new, well-resolved peaks in the stressed samples indicates that the HPLC method is stability-indicating. The percentage degradation can be calculated based on the reduction in the area of the parent peak.
Quantitative Data
Due to the limited availability of specific experimental stability data for O-Desethyl Resiquimod in the public domain, the following table is provided as a template to illustrate the type of data that would be generated from a forced degradation study. The values are hypothetical.
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 10% | 1 |
| Heat (60°C), 24h | 5% | 1 |
| Photolysis, RT, 24h | 8% | 2 |
Visualizations
Caption: Simplified TLR7/8 Signaling Pathway.
Caption: Stock Solution Preparation Workflow.
Caption: Troubleshooting Decision Tree.
References
Troubleshooting High Background in TLR Reporter Assays with O-Desethyl Resiquimod: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with high background signals in Toll-like receptor (TLR) reporter assays when using the TLR7/8 agonist, O-Desethyl Resiquimod.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical signal-to-background ratio I should expect in my TLR reporter assay with O-Desethyl Resiquimod?
A desirable signal-to-background (S/B) ratio ensures that the detected signal is significantly above the baseline noise of the assay. While the optimal ratio can vary depending on the cell line, reporter system (luciferase or SEAP), and specific experimental conditions, a validation study of a TLR/NF-κB reporter cell line showed an average S/B ratio of 16.9 ± 0.7.[1] An unusually low S/B ratio, primarily due to high background, can mask the true effect of your compound.
Q2: My untreated (vehicle control) wells show very high reporter activity. What are the potential causes and how can I fix this?
High background in vehicle-treated control wells is a common issue that can confound data interpretation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Mycoplasma Contamination | Mycoplasma are common cell culture contaminants known to activate TLRs, leading to high basal NF-κB signaling.[2] Regularly test your cell cultures for mycoplasma using a reliable method like PCR. If contamination is detected, discard the culture and start with a fresh, confirmed-negative vial of cells. |
| Endotoxin (B1171834) Contamination | Reagents, water, or labware can be contaminated with endotoxin (LPS), a potent TLR4 agonist. Since HEK293 cells can endogenously express TLR4, this can lead to off-target activation. Use endotoxin-free reagents and consumables. |
| Serum Components | Fetal Bovine Serum (FBS) contains various factors that can non-specifically activate TLR signaling pathways. The composition of FBS can also vary significantly between batches.[3][4] Heat-inactivate your FBS by heating it to 56°C for 30 minutes to denature complement proteins and other interfering factors.[3][5][6][7][8] It is also advisable to test different lots of FBS to find one with minimal background-inducing activity. |
| High Cell Density | Plating cells at too high a density can lead to increased basal reporter activity.[9] Optimize your cell seeding density. A common recommendation is to have the cells at 80-90% confluency at the time of the assay.[10] |
| Solvent Effects (DMSO) | High concentrations of DMSO, the solvent often used for O-Desethyl Resiquimod, can be toxic to cells or induce stress responses, leading to non-specific reporter activation.[10] Ensure the final DMSO concentration in your assay is consistent across all wells and is kept as low as possible, ideally ≤0.1%.[10] |
| Reporter Plasmid Issues | Leaky expression from the reporter plasmid can contribute to high background. Ensure you are using a well-validated reporter system with low basal activity. |
Q3: I observe high background only at high concentrations of O-Desethyl Resiquimod, creating a bell-shaped dose-response curve. What's happening?
This phenomenon is often due to off-target effects or compound-specific issues at higher concentrations.
| Potential Cause | Recommended Solution |
| Compound Cytotoxicity | High concentrations of O-Desethyl Resiquimod may be toxic to the reporter cells, leading to cell death and release of cellular components that can artifactually increase the reporter signal or interfere with the assay chemistry.[11] Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of O-Desethyl Resiquimod to determine its cytotoxic threshold in your cell line.[11] |
| Compound Precipitation | O-Desethyl Resiquimod has limited aqueous solubility and may precipitate out of solution at high concentrations in cell culture media.[11] This can cause light scattering in luminescence readings or other artifacts. Visually inspect the wells with the highest concentrations for any signs of precipitation.[11] If observed, adjust the concentration range to stay within the compound's soluble limits in your specific media. |
| Receptor Desensitization | Prolonged or high-concentration stimulation of TLRs can lead to a state of hyporesponsiveness or tolerance, where the signaling pathway is downregulated.[11] While this typically leads to a decreased signal, the cellular stress associated with this process could contribute to background noise. Consider shortening the incubation time to mitigate this effect.[11] |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for O-Desethyl Resiquimod and other common TLR agonists in reporter assays. Note that these values can vary based on the specific experimental conditions.
Table 1: Comparative Potency (EC50) of TLR7/8 Agonists in Reporter Assays
| Compound | Target Receptor | Representative EC50 Range (nM) |
| O-Desethyl Resiquimod | Human TLR7 | ~75 - 1500[12] |
| Human TLR8 | ~480[12] | |
| Resiquimod (R848) | Human TLR7 | 100 - 500[10] |
| Human TLR8 | 500 - 2000[10] | |
| Gardiquimod | Human TLR7 | ~4000[12] |
| Imiquimod | Human TLR7 | 1000 - 5000[10] |
Experimental Protocols
Protocol 1: TLR7/8 Reporter Gene Assay with Integrated Troubleshooting
This protocol provides a general guideline for using a HEK293 cell line stably transfected with a TLR and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB reporter
-
Complete culture medium (e.g., DMEM with 10% heat-inactivated FBS, 1% penicillin-streptomycin)
-
O-Desethyl Resiquimod
-
Vehicle control (e.g., DMSO)
-
96-well, white, clear-bottom cell culture plates (for luciferase) or standard clear plates (for SEAP)
-
Luciferase or SEAP assay reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture your reporter cells, ensuring they are healthy and free from mycoplasma contamination.
-
On the day before the assay, seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.[10] Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of O-Desethyl Resiquimod in DMSO.
-
Perform a serial dilution of O-Desethyl Resiquimod in complete culture medium to achieve 2x the final desired concentrations. The concentration range should span several orders of magnitude around the expected EC50 (e.g., from 10 nM to 100 µM).[11]
-
Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add an equal volume of the 2x compound dilutions and controls to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[13]
-
-
Reporter Gene Assay:
-
For Luciferase Assays: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol. Measure luminescence using a luminometer.[10]
-
For SEAP Assays: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate according to the manufacturer's instructions.[9]
-
Integrated Troubleshooting:
-
Before you start:
-
Test for Mycoplasma: Use a PCR-based kit to confirm your cells are mycoplasma-negative.
-
Heat-Inactivate FBS: Follow Protocol 2 for heat inactivation of your FBS.
-
Optimize Cell Density: If you consistently see high background, perform a cell titration experiment to find the optimal seeding density.
-
-
During the assay:
-
Maintain Low DMSO Concentration: Calculate your dilutions carefully to ensure the final DMSO concentration is non-toxic (ideally ≤0.1%).
-
Include Proper Controls: Always include untreated cells, vehicle-only treated cells, and a positive control (a known TLR7/8 agonist).
-
Protocol 2: Heat Inactivation of Fetal Bovine Serum (FBS)
This protocol is for heat-inactivating FBS to reduce background signaling in TLR reporter assays.[3][5][6][7][8]
Materials:
-
Frozen Fetal Bovine Serum (FBS)
-
Water bath capable of maintaining 56°C
-
Sterile bottles for aliquoting
Procedure:
-
Thawing: Thaw the FBS completely at 2-8°C. Alternatively, you can thaw it at room temperature or in a 37°C water bath, but do not exceed 37°C.[3]
-
Heating: Place the thawed FBS bottle in a 56°C water bath. The water level should be above the level of the serum in the bottle.
-
Incubation: Once the serum reaches 56°C, incubate for 30 minutes. Gently swirl the bottle every 5-10 minutes to ensure uniform heating.[7]
-
Cooling: Immediately transfer the bottle to an ice bath to cool it down quickly.
-
Aliquoting and Storage: Aliquot the heat-inactivated FBS into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Visualizations
To aid in understanding the underlying biology and experimental workflows, the following diagrams are provided.
Caption: TLR7/8 Signaling Pathway leading to Reporter Gene Expression.
Caption: Troubleshooting Decision Tree for High Background.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Inactivate FBS [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. atlasbio.com [atlasbio.com]
- 6. corning.com [corning.com]
- 7. Technical Tips - UNC Lineberger [unclineberger.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
addressing matrix effects in LC-MS/MS analysis of O-Desethyl Resiquimod
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of O-Desethyl Resiquimod.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as O-Desethyl Resiquimod, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the assay. The primary cause is competition between the analyte and matrix components for ionization in the mass spectrometer's source.
Q2: How can I determine if my O-Desethyl Resiquimod assay is experiencing matrix effects?
A2: The most common method is the post-extraction spike experiment. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solvent solution at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Q3: My signal for O-Desethyl Resiquimod is inconsistent and shows high variability between samples. Could this be a matrix effect?
A3: Yes, high variability in signal intensity across different samples, even at the same concentration, is a classic sign of matrix effects. This occurs because the composition and concentration of interfering components can vary significantly from one biological sample to another, leading to differential ion suppression or enhancement. Using a suitable stable isotope-labeled internal standard (SIL-IS) can help correct for this variability.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?
A4: While highly effective, a SIL-IS may not be a complete solution in all cases. An ideal SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, if the matrix effect is severe, the analyte signal might be suppressed below the limit of detection, making quantification impossible even with a perfect internal standard. Therefore, it is always best to first minimize matrix effects through optimized sample preparation and chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Issue 1: Significant Ion Suppression Observed
Your post-extraction spike experiment shows a matrix effect value of <85%, indicating that the signal for O-Desethyl Resiquimod is being suppressed.
Root Causes & Solutions:
-
Insufficient Sample Cleanup: The most common cause is interference from phospholipids (B1166683) in biological matrices like plasma. Protein precipitation alone may not be sufficient to remove these.
-
Chromatographic Co-elution: The analyte is eluting from the LC column at the same time as a large mass of matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: Transition from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are more effective at removing salts and phospholipids.
-
Optimize Chromatography:
-
Increase Gradient Time: Lengthen the LC gradient to better separate O-Desethyl Resiquimod from interfering matrix components.
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (like salts) and late-eluting components (like phospholipids) to waste instead of the mass spectrometer source.
-
Change Column Chemistry: Consider a column with a different stationary phase (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase instead of a standard C18) to alter selectivity and move the analyte away from interferences.
-
dot
Caption: Workflow for troubleshooting ion suppression in LC-MS/MS.
Issue 2: Ion Enhancement Observed
Your post-extraction spike experiment shows a matrix effect value of >115%, indicating ion enhancement.
Root Causes & Solutions:
-
Co-eluting Components: A matrix component may be acting as a proton donor or improving the ionization efficiency of O-Desethyl Resiquimod in the ESI source.
-
Saturation of Ionization: In some rare cases, a high concentration of analyte can saturate the droplet surface in the ESI source. A co-eluting matrix component might disrupt this process in a way that enhances the analyte's access to the surface, paradoxically increasing its signal.
Troubleshooting Steps:
-
Improve Chromatographic Separation: The primary goal is to separate the analyte from the enhancing species. All the chromatographic optimization steps listed for ion suppression (lengthening the gradient, using a divert valve, changing column chemistry) are applicable here.
-
Dilute the Sample: Diluting the sample can reduce the concentration of the interfering component, thereby mitigating the enhancement effect. However, ensure the diluted concentration of O-Desethyl Resiquimod remains well above the lower limit of quantification (LLOQ).
Quantitative Data on Matrix Effect Mitigation
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes typical matrix effect values observed for different extraction techniques when analyzing small molecules in plasma.
| Sample Preparation Method | Typical Matrix Effect (%) | Phospholipid Removal Efficiency | Overall Recommendation for O-Desethyl Resiquimod |
| Protein Precipitation (PPT) | 50 - 150% (High Variability) | Poor | Not recommended for regulatory submission; suitable for early discovery if SIL-IS is used. |
| Liquid-Liquid Extraction (LLE) | 85 - 115% | Good | A strong choice for removing non-polar interferences. |
| Solid-Phase Extraction (SPE) | 90 - 110% | Excellent | Generally considered the gold standard for minimizing matrix effects and achieving the cleanest extracts. |
Data are representative values compiled from bioanalytical literature and reflect common outcomes.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method for quantifying the impact of the matrix.
Objective: To calculate the percentage of ion suppression or enhancement for O-Desethyl Resiquimod.
Materials:
-
Blank matrix (e.g., human plasma from at least 6 different sources)
-
O-Desethyl Resiquimod stock solution
-
Mobile phase or reconstitution solvent
-
Your established sample extraction procedure (e.g., SPE)
Procedure:
-
Prepare Set A (Analyte in Solvent): Prepare a solution of O-Desethyl Resiquimod in the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Prepare Set B (Analyte in Extracted Matrix): a. Take six different lots of blank biological matrix and perform the full extraction procedure on them. b. After the final evaporation step, reconstitute the dried extracts with the O-Desethyl Resiquimod solution prepared for Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: Calculate the matrix effect for each of the six lots using the following formula: Matrix Effect (%) = (Peak Area in Set B / Average Peak Area in Set A) * 100
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 85%: Significant ion suppression.
-
ME > 115%: Significant ion enhancement.
-
dot
Caption: Post-extraction spike workflow for quantifying matrix effects.
Technical Support Center: O-Desethyl Resiquimod-d6 Stability & Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of O-Desethyl Resiquimod-d6. Due to the limited availability of specific long-term stability data in publicly accessible literature, this guide offers best practices based on information available for the parent compound, Resiquimod, and general principles for handling sensitive small molecules. Additionally, it provides detailed protocols for users to establish in-house stability profiles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For solid (neat) this compound, storage at -20°C in a desiccated environment is recommended for long-term stability.[1] Some suppliers may also suggest storage at +4°C for shorter periods.[2] Always refer to the Certificate of Analysis (COA) provided by the supplier for specific recommendations.[3] The compound should be stored in a tightly sealed container to protect it from moisture.[3]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound, typically prepared in an organic solvent like DMSO, should be stored at -20°C.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1][2] It is recommended to use solutions within a few months to maintain potency.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is expected to have similar solubility to its parent compound, Resiquimod, which is soluble in organic solvents such as DMSO and ethanol.[2][4] It has limited solubility in aqueous buffers.[4] For cell-based assays, it is advisable to prepare fresh dilutions from a DMSO stock for each experiment and ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.[4]
Q4: I see precipitation in my stock solution after thawing. Is it still usable?
A4: Precipitation upon thawing may indicate that the compound has come out of solution. You can gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound completely before use.[2] If the precipitate does not dissolve, it could be a sign of degradation or insolubility at that concentration, and the solution should be discarded.[2]
Q5: How can I assess the stability of my this compound sample?
A5: The most reliable method to assess the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] This will allow you to quantify the parent compound and detect any potential degradants. Performing forced degradation studies can help identify the conditions under which the compound is unstable.
Storage Condition Summary
| Form | Recommended Storage Temperature | Key Considerations |
| Solid (Neat) | -20°C (long-term)[1] or +4°C (short-term)[2] | Store in a tightly sealed container, protected from light and moisture.[3] |
| In Solution (e.g., DMSO) | -20°C[1][4] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2] Use within a few months.[1] |
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or lower-than-expected activity in bioassays | Degradation of this compound due to improper storage (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles).[2] | Prepare a fresh stock solution from a new vial of the solid compound.[2] Review storage procedures to ensure aliquots are stored at -20°C and protected from light.[2] |
| Change in the physical appearance of the solid compound (e.g., color change, clumping) | Uptake of moisture or degradation.[2] | Discard the compound and use a new, properly stored vial. Ensure the vial is brought to room temperature before opening to prevent condensation.[1] |
| Precipitation observed in stock solution after storage | The solution may have become supersaturated, or the storage temperature may have fluctuated.[1] | Gently warm the solution and vortex until the precipitate redissolves.[1] If precipitation persists, the solution may need to be prepared fresh.[1] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.[2]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[2]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protected from light for a specified time. At each time point, withdraw an aliquot and dilute for HPLC analysis.[2]
-
Thermal Degradation: Place a sample of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, expose a solution of the compound to the same thermal stress. At each time point, prepare a solution from the solid sample or dilute the stressed solution for HPLC analysis.[2]
-
Photostability: Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH-compliant photostability chamber). A control sample should be kept in the dark. Analyze the samples at appropriate time points by HPLC.
Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating this compound from its potential degradation products.
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with a modifier like 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength or Mass Spectrometry (LC-MS/MS)[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for receiving and storing this compound.
Caption: Experimental workflow for forced degradation studies.
References
cell viability issues with high concentrations of O-Desethyl Resiquimod
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise when using high concentrations of O-Desethyl Resiquimod in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-Desethyl Resiquimod and what is its mechanism of action?
A1: O-Desethyl Resiquimod, a metabolite of Resiquimod (R848), is a small molecule that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] These receptors are typically located in the endosomes of immune cells such as dendritic cells, macrophages, and B cells.[3][4] Upon binding, O-Desethyl Resiquimod triggers a MyD88-dependent signaling cascade, which leads to the activation of transcription factors like NF-κB and IRFs.[1][2][5] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, leading to a robust immune response.[1][2]
Q2: What are the typical effective concentrations for O-Desethyl Resiquimod in in vitro assays?
A2: The effective concentration (EC50) of O-Desethyl Resiquimod can vary depending on the cell type, assay readout (e.g., cytokine production, NF-κB activation), and incubation time.[4] Based on data from its parent compound, Resiquimod (R848), a common working concentration range for in vitro cell stimulation is 1-10 µg/mL.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[5][6]
Q3: Why am I observing a decrease in cell viability at high concentrations of O-Desethyl Resiquimod?
A3: While O-Desethyl Resiquimod's primary role is immune stimulation, high concentrations of TLR agonists can sometimes lead to reduced cell viability. This can be due to several factors, including:
-
Overstimulation and Activation-Induced Cell Death (AICD): Intense and prolonged activation of TLR signaling pathways can lead to cellular stress and apoptosis in certain immune cell types.
-
Pro-inflammatory Cytotoxicity: The robust production of pro-inflammatory cytokines, such as TNF-α, at high concentrations of the agonist can have cytotoxic effects on cells.[7]
-
Solvent Toxicity: O-Desethyl Resiquimod is often dissolved in solvents like DMSO. High concentrations of the compound may lead to a final solvent concentration that is toxic to the cells (typically >0.5%).[4]
-
Compound Precipitation: At high concentrations, the compound may precipitate out of the solution in the culture medium, which can be detrimental to cells.
Q4: I'm seeing a bell-shaped ("hook effect") dose-response curve. Is this related to cell viability?
A4: A bell-shaped or biphasic dose-response curve, where the response decreases at higher concentrations, is a known phenomenon with some TLR agonists.[4] This can be linked to cell viability issues at high concentrations, where the cytotoxic effects may overwhelm the stimulatory response being measured. It can also be due to other mechanisms like receptor internalization or the formation of non-productive molecular complexes at high concentrations.[8]
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to troubleshooting common problems related to cell viability when using high concentrations of O-Desethyl Resiquimod.
| Problem ID | Problem Description | Possible Causes | Recommended Solutions |
| ODR-V-01 | Low cell viability observed across all concentrations, including low doses. | 1. Harsh cell isolation or handling procedures.[5]2. Poor initial cell health or contamination (e.g., mycoplasma).[4]3. Suboptimal culture conditions (media, supplements). | 1. Optimize cell isolation protocols to ensure high initial viability.2. Regularly test cell cultures for mycoplasma contamination.[4] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.3. Use fresh, high-quality culture media and supplements. |
| ODR-V-02 | Dose-dependent decrease in cell viability, becoming significant at high concentrations. | 1. High concentrations of O-Desethyl Resiquimod are inducing cytotoxicity or apoptosis.[6]2. The final concentration of the solvent (e.g., DMSO) is reaching toxic levels.[4]3. Compound precipitation at higher concentrations. | 1. Carefully titrate the concentration of O-Desethyl Resiquimod to find the optimal balance between immune stimulation and cell viability. Consider a time-course experiment to see if shorter incubation times mitigate the toxicity.2. Ensure the final DMSO concentration is kept consistent and low across all wells (ideally ≤0.1%).[4]3. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration. |
| ODR-V-03 | High variability in cell viability between replicate wells at the same concentration. | 1. Uneven cell seeding.2. Incomplete dissolution or uneven distribution of O-Desethyl Resiquimod in the culture medium.3. "Edge effects" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before and during plating.2. Prepare a concentrated stock solution in a suitable solvent and vortex thoroughly before diluting it into the culture medium. Mix well before adding to the cells.3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium to minimize evaporation. |
| ODR-V-04 | Bell-shaped dose-response curve for the intended biological effect (e.g., cytokine release). | 1. Cell death at higher concentrations is leading to a decrease in the measured response.[8]2. Negative feedback regulation or receptor desensitization at high ligand concentrations. | 1. Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo®) to correlate the decrease in the biological response with a decrease in cell viability.2. Test a wider and lower range of concentrations to fully characterize the dose-response curve.[8] |
Data Presentation
Table 1: Recommended Working Concentrations of Resiquimod (R848) in Primary Immune Cells (as a proxy for O-Desethyl Resiquimod)
| Primary Immune Cell Type | Recommended Concentration Range (µg/mL) | Recommended Concentration Range (µM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 | ~3.2 - 31.8 | [5] |
| Human Monocytes | 0.1 - 2 | ~0.32 - 6.4 | [5] |
| Human B Cells | ~1 | ~3.2 | [6] |
Disclaimer: Data presented is for Resiquimod (R848), the parent compound of O-Desethyl Resiquimod. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells in suspension (e.g., PBMCs)
-
Complete culture medium
-
O-Desethyl Resiquimod stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 2 x 10^5 cells/well).
-
Compound Stimulation: Prepare serial dilutions of O-Desethyl Resiquimod in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control with the same final DMSO concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Protocol 2: Cytokine Quantification by ELISA
This protocol measures the amount of a specific cytokine (e.g., TNF-α) produced by immune cells in response to stimulation.
Materials:
-
Isolated primary immune cells (e.g., PBMCs)
-
Complete culture medium
-
O-Desethyl Resiquimod stock solution (in DMSO)
-
24- or 48-well culture plates
-
Commercially available ELISA kit for the cytokine of interest
Procedure:
-
Cell Culture and Stimulation: Culture the isolated cells in a multi-well plate and treat them with various concentrations of O-Desethyl Resiquimod or a vehicle control for a specified period (e.g., 24 hours).[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.[1]
-
ELISA: Perform the sandwich ELISA according to the manufacturer's instructions.[1] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for color development.
-
Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.[1]
Mandatory Visualizations
Signaling Pathway
Caption: O-Desethyl Resiquimod signaling through the TLR7/8 pathway.
Experimental Workflow
Caption: Workflow for assessing cell viability alongside functional assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high-concentration toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
O-Desethyl Resiquimod vs. Resiquimod (R848): A Comprehensive Potency Comparison for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between immunostimulatory molecules is paramount. This guide provides an objective, data-driven comparison of O-Desethyl Resiquimod and its widely recognized alias, Resiquimod (R848). Within the scientific literature and commercial landscape, O-Desethyl Resiquimod is the chemical name for the compound commonly referred to as Resiquimod or its developmental code, R848. Therefore, this guide will focus on the detailed potency and activity of this singular, potent Toll-like receptor (TLR) 7 and TLR8 agonist, with comparative data to other relevant TLR agonists to provide a thorough performance context.
O-Desethyl Resiquimod, an imidazoquinoline derivative, is a powerful immune response modifier.[1] It acts as a dual agonist for TLR7 and TLR8, which are key pattern recognition receptors in the innate immune system.[2][3] This dual agonism leads to the activation of a broad range of immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), and monocytes, resulting in a robust Th1-polarizing cytokine milieu.[4]
Quantitative Performance Data
The potency of O-Desethyl Resiquimod (Resiquimod, R848) is typically assessed by its ability to activate TLR7 and TLR8 signaling pathways and induce the production of downstream cytokines. The following tables summarize key quantitative data from in vitro studies.
Table 1: TLR7/8 Activation Potency (EC50 Values)
| Compound | Receptor | Assay System | EC50 |
| O-Desethyl Resiquimod (R848) | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~75 - 1500 nM[5] |
| O-Desethyl Resiquimod (R848) | Human TLR8 | NF-κB Reporter Assay (HEK293 cells) | ~480 nM[5] |
Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Table 2: In Vitro Cytokine Induction by O-Desethyl Resiquimod (R848)
| Cell Type | Concentration | Cytokine | Fold Induction / Concentration |
| Human PBMCs | 1 µg/mL | IFN-α | > 1000 pg/mL[6] |
| Human PBMCs | 1 µg/mL | TNF-α | ~ 800 pg/mL[6] |
Table 3: Comparative Cytokine Induction Profile
| Feature | O-Desethyl Resiquimod (R848) | Imiquimod |
| TLR Specificity | TLR7 and TLR8 agonist[2][4] | Primarily a TLR7 agonist[4] |
| Potency | Higher potency in inducing cytokine production.[4] | Lower potency compared to Resiquimod.[4] |
| Cellular Targets | Activates a broader range of immune cells, including pDCs, mDCs, and monocytes.[4] | Primarily activates pDCs and B cells.[4] |
| Cytokine Profile | Induces a robust Th1-polarizing cytokine milieu, including high levels of IFN-α, TNF-α, and IL-12.[4] | Induces a Th1-biased response with notable IFN-α production, but generally to a lesser extent than Resiquimod.[4] |
Signaling Pathway
O-Desethyl Resiquimod exerts its immunostimulatory effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[7][8]
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the potency of O-Desethyl Resiquimod.
In Vitro TLR7/8 Reporter Assay
Objective: To determine the potency and selectivity of O-Desethyl Resiquimod for TLR7 and TLR8.
Methodology:
-
Cell Lines: Use HEK-293 cells stably transfected with human or murine TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[3]
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) and seed into 96-well plates.[3]
-
Compound Treatment: Serially dilute O-Desethyl Resiquimod and add to the cells. Use a known TLR7/8 agonist like Resiquimod as a positive control.[3]
-
Incubation: Incubate cells for 18-24 hours to allow for receptor activation and reporter gene expression.[3]
-
Reporter Gene Assay: Measure the reporter gene product (e.g., SEAP activity or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional consequence of TLR activation by measuring the induction of key cytokines.
Methodology:
-
PBMC Isolation: Isolate human PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).[3]
-
Cell Culture and Treatment: Culture PBMCs in RPMI-1640 medium and treat with various concentrations of O-Desethyl Resiquimod.[3]
-
Incubation: Incubate cells for 24-48 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatant.[3]
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[6]
Conclusion
O-Desethyl Resiquimod, also known as Resiquimod (R848), is a potent dual TLR7 and TLR8 agonist that induces a strong Th1-biased immune response. Its ability to activate a broad range of immune cells and stimulate the production of key cytokines like IFN-α and TNF-α makes it a valuable tool for immunology research, vaccine adjuvant development, and cancer immunotherapy.[4][8] When selecting an immune response modifier, researchers should consider the specific TLR expression of their target cells and the desired downstream immunological effects. The data and protocols presented in this guide provide a solid foundation for designing and interpreting experiments with O-Desethyl Resiquimod.
References
O-Desethyl Resiquimod: A Comparative Analysis of Toll-like Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of O-Desethyl Resiquimod's interaction with various Toll-like Receptors (TLRs). O-Desethyl Resiquimod (B1680535), an analog and metabolite of Resiquimod (R848), is a potent immune response modifier.[1][2] While extensive quantitative data specifically for O-Desethyl Resiquimod is limited in publicly available literature, its activity is presumed to be comparable to its well-characterized parent compound, Resiquimod.[1][3] This guide, therefore, leverages data on Resiquimod to infer the cross-reactivity profile of O-Desethyl Resiquimod, focusing on its primary targets, TLR7 and TLR8.
O-Desethyl Resiquimod belongs to the imidazoquinoline family of synthetic small molecules that are recognized by endosomal TLRs, primarily TLR7 and TLR8.[4][5] These receptors are key components of the innate immune system, responsible for detecting pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA from viruses.[3][4] Activation of TLR7 and TLR8 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, which orchestrate a robust immune response.[1][6]
Quantitative Comparison of TLR Activation
The potency of O-Desethyl Resiquimod and its analogs is typically determined by their half-maximal effective concentration (EC50) in cell-based reporter assays. The following table summarizes representative data for Resiquimod, which is expected to have a similar profile to O-Desethyl Resiquimod.
| Compound | Target TLR | EC50 (nM) | Cell System |
| Resiquimod (R848) | Human TLR7 | 50 - 100 | HEK293 Reporter Cells |
| Human TLR8 | 1000 - 5000 | HEK293 Reporter Cells | |
| Murine TLR7 | 20 - 50 | HEK293 Reporter Cells | |
| Imiquimod | Human TLR7 | >5000 | HEK293 Reporter Cells |
| Gardiquimod | Human TLR7 | ~75 - 1500 | HEK293 Reporter Cells |
Note: EC50 values are representative and can vary based on the specific experimental conditions, cell lines, and reporter systems used.[1][7]
Signaling Pathway and Experimental Workflow
The activation of TLR7 and TLR8 by O-Desethyl Resiquimod initiates a well-defined intracellular signaling cascade.
The cross-reactivity and potency of O-Desethyl Resiquimod are evaluated using specific in vitro assays. A common method is the TLR reporter gene assay.
Experimental Protocols
This assay quantifies the ability of a compound to activate a specific TLR and its downstream signaling pathway.[2][6]
-
Cell Lines: HEK293 cells are commonly used as they do not endogenously express most TLRs.[1] These cells are stably transfected to express a specific human or murine TLR (e.g., TLR7 or TLR8) along with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[1][4]
-
Cell Culture and Seeding: The transfected HEK293 cells are cultured in DMEM supplemented with 10% FBS.[1] For the assay, cells are seeded into 96-well plates.[6]
-
Compound Treatment: O-Desethyl Resiquimod and control compounds are serially diluted to the desired concentrations.[1] These dilutions are then added to the seeded cells.[1]
-
Incubation: The plates are incubated for 16-24 hours to allow for TLR activation and subsequent expression of the reporter gene.[4][6]
-
Detection and Data Analysis: The amount of the reporter protein is quantified. For SEAP, a colorimetric substrate is added to the cell supernatant, and the absorbance is measured.[2][6] For luciferase, a luminogenic substrate is added, and luminescence is measured.[4] The resulting data is used to generate a dose-response curve from which the EC50 value is calculated.[1]
This assay assesses the functional consequence of TLR activation by measuring the production of key cytokines.[1]
-
PBMC Isolation: Human PBMCs are isolated from the blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).[1]
-
Cell Culture and Treatment: The isolated PBMCs are cultured in RPMI-1640 medium and treated with various concentrations of O-Desethyl Resiquimod.[1]
-
Incubation: The cells are incubated for 24-48 hours.[1]
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of cytokines such as IFN-α, TNF-α, IL-6, and IL-12 is measured using ELISA or multiplex immunoassays.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to O-Desethyl Resiquimod and Gardiquimod in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent imidazoquinoline-based Toll-like receptor (TLR) agonists: O-Desethyl Resiquimod (B1680535) (commonly known as Resiquimod or R848) and Gardiquimod. Both molecules are potent activators of the innate immune system and are invaluable tools in immunological research. However, they exhibit nuanced differences in receptor specificity, potency, and the resulting cytokine profiles, which have significant implications for experimental design and therapeutic development. This document aims to objectively present these differences, supported by experimental data, to aid in the informed selection of the most suitable agonist for your research needs.
At a Glance: Key Differences
| Feature | O-Desethyl Resiquimod (Resiquimod, R848) | Gardiquimod |
| Primary Target(s) | TLR7 and TLR8[1][2] | TLR7[1] |
| Potency | High[1] | High[1] |
| Predominant Cytokine Induction | Mixed Th1 (IFN-α) and pro-inflammatory (TNF-α, IL-12) response[1][2] | Primarily Th1 (IFN-α) response[1] |
| Cross-Reactivity | Activates both human and murine TLR7; activates human TLR8 but not murine TLR8.[1] | Activates both human and murine TLR7. May activate human TLR8 at high concentrations.[1] |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for O-Desethyl Resiquimod and Gardiquimod, focusing on their potency in activating their target receptors and their cytokine induction profiles. It is important to note that EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used. The data presented here is compiled from various sources for illustrative purposes.
Table 1: Receptor Activation Potency (EC50 Values)
| Compound | Receptor | Assay System | EC50 |
| O-Desethyl Resiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~75 - 1500 nM[1] |
| O-Desethyl Resiquimod | Human TLR8 | NF-κB Reporter Assay (HEK293 cells) | ~480 nM[1] |
| Gardiquimod | Human TLR7 | NF-κB Reporter Assay | 4 µM[1] |
Table 2: Representative Cytokine Induction in Human PBMCs
| Cytokine | O-Desethyl Resiquimod (1 µg/mL) | Gardiquimod (1 µg/mL) |
| IFN-α | High | High |
| TNF-α | High | Moderate |
| IL-6 | High | Moderate |
| IL-12 | High | Moderate to Low |
Mechanism of Action and Signaling Pathways
Both O-Desethyl Resiquimod and Gardiquimod are small molecule agonists that bind to endosomally located Toll-like receptors. This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[1] The formation of this complex initiates a downstream signaling cascade, ultimately leading to the activation of transcription factors like NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and type I interferons.[3][4]
O-Desethyl Resiquimod, being a dual TLR7/8 agonist, activates a broader range of immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), and monocytes, leading to a mixed cytokine response characterized by high levels of IFN-α, TNF-α, and IL-12.[2] Gardiquimod, on the other hand, is a more specific TLR7 agonist, primarily activating pDCs and B cells to produce a strong type I interferon (IFN-α) response.[1]
Experimental Protocols
NF-κB Reporter Gene Assay in HEK293 Cells
This assay is a primary screening method to determine the potency and selectivity of a compound for TLR7 and TLR8.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% FBS and Penicillin/Streptomycin
-
O-Desethyl Resiquimod and Gardiquimod
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[1]
-
Prepare serial dilutions of O-Desethyl Resiquimod and Gardiquimod in fresh culture medium.
-
Add 20 µL of the diluted compounds to the respective wells. Include a positive control (e.g., a known agonist for the specific TLR) and a negative control (medium only).[1]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.[1]
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.[1]
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the production of key cytokines to determine the immunomodulatory profile of the TLR agonists.
Materials:
-
Ficoll-Paque PLUS
-
Fresh human peripheral blood
-
RPMI-1640 with 10% FBS and Penicillin/Streptomycin
-
O-Desethyl Resiquimod and Gardiquimod
-
Human IFN-α, TNF-α, and IL-12 ELISA kits or a multiplex bead-based immunoassay kit
-
96-well culture plates
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.[1]
-
Add serial dilutions of O-Desethyl Resiquimod and Gardiquimod to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Centrifuge the plate and collect the supernatants.
-
Quantify the concentration of IFN-α, TNF-α, and IL-12 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.[1]
In Vivo Antitumor Activity
Conclusion and Recommendations
The choice between O-Desethyl Resiquimod and Gardiquimod will ultimately depend on the specific research question and desired immunological outcome.
-
Gardiquimod is an excellent choice for studies requiring a strong and specific TLR7-mediated type I interferon response. Its high potency and selectivity for TLR7 make it a valuable tool for investigating antiviral immunity and as an adjuvant for vaccines where a Th1-biased response is desired.[1]
-
O-Desethyl Resiquimod is a more suitable option for applications where a broader activation of the innate immune system is beneficial. Its dual agonism of TLR7 and TLR8 leads to a mixed cytokine response, which can be advantageous in cancer immunotherapy models where both IFN-α production and the activation of myeloid cells are important for antitumor efficacy.[1]
Researchers should carefully consider the receptor expression profiles of their target cells and the desired downstream immunological effects when selecting between these two potent imidazoquinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. TLR7 and TLR8 agonist resiquimod (R848) differently regulates MIF expression in cells and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
A Comparative Guide to Internal Standards for O-Desethyl Resiquimod Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to O-Desethyl Resiquimod-d6
In the quantitative bioanalysis of O-Desethyl Resiquimod, a primary metabolite of the potent Toll-like receptor 7 (TLR7) agonist Resiquimod, the choice of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical data. While stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard, practical considerations may necessitate the evaluation of alternatives. This guide provides an objective comparison of potential alternatives to this compound, supported by established principles of bioanalytical method validation and data from analogous compounds.
The two primary alternatives to a deuterated internal standard are other stable isotope-labeled versions (e.g., ¹³C or ¹⁵N labeled) and structural analogs. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the key performance differences between a stable isotope-labeled internal standard, such as O-Desethyl Resiquimod-d5, and a structural analog, such as Resiquimod itself.
| Performance Parameter | Stable Isotope-Labeled IS (e.g., O-Desethyl Resiquimod-d5) | Structural Analog IS (e.g., Resiquimod) | Rationale & Supporting Evidence |
| Compensation for Matrix Effects | Excellent | Moderate to Good | SIL internal standards co-elute with the analyte and experience nearly identical ionization suppression or enhancement, providing superior correction for matrix effects.[2] Structural analogs, due to differences in physicochemical properties, may have different retention times and be affected differently by the matrix, potentially leading to inaccuracies.[3] |
| Correction for Extraction Recovery | Excellent | Good | The near-identical chemical and physical properties of a SIL internal standard ensure that it tracks the analyte very closely during sample extraction procedures.[4] A structural analog may have different extraction recovery, which can introduce bias if not carefully validated. |
| Accuracy & Precision | High | Good to High | The superior ability of SIL internal standards to correct for variability in the analytical process generally leads to higher accuracy and precision.[5] While structural analogs can provide acceptable accuracy and precision, they are more susceptible to subtle variations.[6][7] |
| Method Robustness | High | Moderate to High | Methods using SIL internal standards are generally more robust and less susceptible to variations in experimental conditions. |
| Cost & Availability | Higher Cost, Potentially Custom Synthesis | Lower Cost, More Readily Available | Deuterated and other stable isotope-labeled standards are often more expensive to synthesize and may not be commercially available. Structural analogs are typically more accessible and cost-effective. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for O-Desethyl Resiquimod Quantification using a Stable Isotope-Labeled Internal Standard (O-Desethyl Resiquimod-d5)
This protocol outlines a robust and sensitive method for the determination of O-Desethyl Resiquimod in human plasma using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
O-Desethyl Resiquimod reference standard
-
O-Desethyl Resiquimod-d5 internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing O-Desethyl Resiquimod-d5). Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for O-Desethyl Resiquimod and O-Desethyl Resiquimod-d5.
Protocol 2: Hypothetical LC-MS/MS Method for O-Desethyl Resiquimod Quantification using a Structural Analog Internal Standard (Resiquimod)
This protocol is a hypothetical adaptation for using Resiquimod as a structural analog internal standard. Method development and thorough validation would be required to ensure its suitability.
1. Materials and Reagents:
-
O-Desethyl Resiquimod reference standard
-
Resiquimod internal standard
-
(Same as Protocol 1)
2. Sample Preparation: Solid Phase Extraction (SPE)
-
The same SPE procedure as in Protocol 1 can be followed, with the substitution of Resiquimod for O-Desethyl Resiquimod-d5 in the internal standard working solution. Careful optimization of the wash and elution steps may be necessary to ensure similar recovery for both O-Desethyl Resiquimod and Resiquimod.
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Protocol 1. However, the chromatographic gradient may need to be adjusted to ensure baseline separation between O-Desethyl Resiquimod and Resiquimod, as they will have different retention times.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both O-Desethyl Resiquimod and Resiquimod.
Mandatory Visualizations
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Purity and Identity of O-Desethyl Resiquimod-d6: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the nuanced landscape of toll-like receptor 7 (TLR7) agonists, the isotopic-labeled internal standard O-Desethyl Resiquimod-d6 is a critical tool for accurate quantification. This guide provides a comprehensive assessment of its purity and identity, offering a comparative analysis with its non-deuterated counterpart and other alternatives, supported by established experimental protocols.
O-Desethyl Resiquimod, a metabolite of the potent immune response modifier Resiquimod (R848), is an agonist of TLR7 and TLR8.[1][2] Its deuterated form, this compound, is indispensable for precise bioanalytical assays, particularly in pharmacokinetic and metabolism studies where it serves as an internal standard for mass spectrometry-based methods.[2] The integrity of such studies hinges on the well-defined purity and identity of this stable isotope-labeled compound.
Comparative Analysis of Purity and Identity
The assessment of this compound involves a battery of analytical techniques to confirm its chemical structure, isotopic enrichment, and the absence of impurities. A direct comparison with its non-deuterated analog, O-Desethyl Resiquimod, and other potential TLR7 agonist standards is crucial for contextualizing its performance.
| Parameter | This compound | O-Desethyl Resiquimod | Resiquimod (R848) |
| Molecular Formula | C₁₅H₁₂D₆N₄O₂ | C₁₅H₁₈N₄O₂[1] | C₁₇H₂₂N₄O₂ |
| Molecular Weight | 292.37 g/mol [3] | 286.33 g/mol [1] | 314.39 g/mol |
| Purity (Typical) | ≥98% (by HPLC) | ≥98% (by HPLC) | ≥98% (by HPLC) |
| Isotopic Purity | ≥99% Deuterium (B1214612) Incorporation | N/A | N/A |
| Primary Use | Internal Standard (LC-MS) | Analytical Reference Standard | TLR7/8 Agonist (in vitro/in vivo) |
| Key Identifier | Mass Shift of +6 amu | Characteristic Mass | Characteristic Mass |
Experimental Protocols for Purity and Identity Assessment
Robust analytical methods are paramount in verifying the quality of this compound. The following are standard protocols employed for its characterization.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This technique is fundamental for determining the chemical purity by separating the compound of interest from any non-isotopically labeled impurities or degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like DMSO or methanol (B129727) and then diluted with the mobile phase.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is the definitive technique for confirming the identity and assessing the isotopic enrichment of this compound.
Methodology:
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the mass of this compound. The isotopic distribution is examined to determine the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure and confirm the position of the deuterium labels. In the ¹H-NMR spectrum of this compound, the absence of signals corresponding to the six protons that have been replaced by deuterium provides definitive evidence of successful labeling.
Methodology:
-
Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure.
Analytical Workflow and Biological Context
The rigorous analytical characterization of this compound is the foundation for its reliable use in biological research. Its primary application is in quantitative bioanalysis, which follows a structured workflow.
Caption: Workflow for the analytical characterization and application of this compound.
The biological activity of O-Desethyl Resiquimod stems from its ability to activate the TLR7/8 signaling pathway. This activation, occurring within the endosomes of immune cells, triggers a downstream cascade involving the MyD88 adapter protein, leading to the activation of transcription factors like NF-κB and IRFs.[2][5] This culminates in the production of pro-inflammatory cytokines and type I interferons, orchestrating an innate immune response.[5][6]
References
Navigating Inter-Assay Variability in O-Desethyl Resiquimod Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating inter-assay variability is paramount for generating robust and reproducible data in studies involving O-Desethyl Resiquimod, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. O-Desethyl Resiquimod, the primary metabolite of Resiquimod (R848), is a key molecule in immunology research and drug development, valued for its ability to stimulate a strong immune response.[1] This guide provides a comparative overview of common analytical methods used to quantify O-Desethyl Resiquimod and assess its biological activity, with a focus on the inherent inter-assay variability of these techniques.
The choice of analytical method can significantly impact the consistency of results across different experiments and laboratories. While specific inter-assay variability data for O-Desethyl Resiquimod is not extensively published, this guide consolidates typical performance data for the most relevant assays to inform experimental design and data interpretation.
Comparative Analysis of Analytical Methods
The quantification of O-Desethyl Resiquimod in biological matrices is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] Functional assessment of its immune-stimulatory activity often relies on cell-based assays such as TLR reporter assays and cytokine quantification by Enzyme-Linked Immunosorbent Assay (ELISA). Each method possesses distinct characteristics regarding precision and reproducibility.
| Analytical Method | Analyte Type | Typical Inter-Assay CV (%) | Key Considerations |
| LC-MS/MS | O-Desethyl Resiquimod | < 15% | Considered the gold standard for quantification due to high specificity and sensitivity. Variability can be influenced by sample preparation, matrix effects, and instrument calibration.[2] |
| TLR Reporter Assay | Functional Activity (NF-κB activation) | 10-20% | Measures the activation of the TLR signaling pathway. Variability can arise from cell line stability, passage number, reagent consistency, and incubation times.[3][4] |
| Cytokine ELISA | Functional Activity (e.g., TNF-α, IL-6) | < 15% | Quantifies the production of specific cytokines as a downstream marker of TLR activation. Inter-assay variability is influenced by antibody lot-to-lot consistency, incubation times, and washing steps.[5][6] |
Note: The Coefficient of Variation (CV) values presented are typical for these assay types and are not specific to O-Desethyl Resiquimod unless otherwise stated. Actual inter-assay variability should be established during in-house assay validation.
Signaling Pathway and Experimental Workflow
O-Desethyl Resiquimod, like its parent compound Resiquimod, activates the innate immune system by binding to TLR7 and TLR8 within the endosomes of immune cells such as dendritic cells and macrophages.[1] This interaction initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[1] These transcription factors then drive the production of pro-inflammatory cytokines and type I interferons, key mediators of the anti-viral and anti-tumor immune response.[1]
Caption: O-Desethyl Resiquimod signaling via TLR7/8.
A typical experimental workflow to assess the functional activity of O-Desethyl Resiquimod involves stimulating immune cells and measuring the resulting cytokine production.
Caption: Workflow for ODR cytokine induction assay.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols are intended as a guide and may require optimization for specific experimental conditions.
LC-MS/MS Method for Quantification of O-Desethyl Resiquimod in Human Plasma
This protocol provides a robust method for the sensitive determination of O-Desethyl Resiquimod in a biological matrix.[1]
1. Materials and Reagents:
-
O-Desethyl Resiquimod reference standard
-
Stable isotope-labeled internal standard (e.g., O-Desethyl Resiquimod-d5)
-
Acetonitrile, Methanol (B129727) (HPLC grade)
-
Formic acid, Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution. Acidify the sample with 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision (intra- and inter-assay), selectivity, and stability according to regulatory guidelines. Inter-assay precision (% CV) should typically be ≤ 15%.
TLR Reporter Gene Assay
This assay determines the potency and specificity of O-Desethyl Resiquimod for its TLR targets.[3]
1. Materials and Reagents:
-
HEK293 cells stably co-transfected with a human TLR gene (e.g., TLR7 or TLR8) and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
O-Desethyl Resiquimod
-
SEAP detection reagent (e.g., QUANTI-Blue™)
2. Experimental Procedure:
-
Cell Plating: Plate the HEK-TLR cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of O-Desethyl Resiquimod to the wells and incubate for 18-24 hours.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and plot the dose-response curve to determine the EC50 value.
Cytokine Quantification by ELISA
This protocol measures the amount of specific cytokines produced by immune cells in response to O-Desethyl Resiquimod stimulation.
1. Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with 10% FBS
-
O-Desethyl Resiquimod
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
2. Experimental Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Culture the isolated cells in a 96-well plate and treat them with various concentrations of O-Desethyl Resiquimod or a vehicle control for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform a sandwich ELISA according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.
By carefully selecting the appropriate assay and implementing robust validation procedures, researchers can minimize inter-assay variability and ensure the generation of high-quality, reliable data in their O-Desethyl Resiquimod studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sitc.sitcancer.org [sitc.sitcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. salimetrics.com [salimetrics.com]
A Comparative Guide to the Activity of O-Desethyl Resiquimod and Other TLR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of O-Desethyl Resiquimod, a potent Toll-like receptor (TLR) 7 and 8 agonist, with other well-characterized TLR agonists, including Imiquimod (B1671794) (TLR7), Gardiquimod (B607600) (TLR7), and CpG ODN (TLR9). The information presented herein is intended to assist researchers in selecting the appropriate TLR agonist for their specific research and developmental needs by providing objective performance data and detailed experimental methodologies.
O-Desethyl Resiquimod, an analog of Resiquimod (R848), is a member of the imidazoquinoline family of immune response modifiers.[1][2] It is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of immune cells and the production of a robust cytokine response.[1][3] Due to the limited availability of direct experimental data for O-Desethyl Resiquimod, data for its parent compound, Resiquimod (R848), is used as a proxy in this guide, a common practice in the field given their structural and functional similarities.[3]
Performance Comparison of TLR Agonists
The selection of a TLR agonist is critical for achieving desired immunological outcomes. O-Desethyl Resiquimod's dual agonism for TLR7 and TLR8 results in a broad and potent activation of the innate immune system, making it a strong candidate for applications requiring a robust Th1-polarizing response, such as vaccine adjuvants and cancer immunotherapy.[4][5] Imiquimod, with its primary specificity for TLR7, offers a more targeted approach with a well-established clinical profile for topical applications.[4] Gardiquimod is another potent TLR7 agonist, while CpG ODNs activate a distinct pathway through TLR9, leading to a strong type I interferon response.[6][7]
Data Presentation
The following tables summarize the key characteristics and in vitro potency of O-Desethyl Resiquimod (via Resiquimod) and other selected TLR agonists.
Table 1: General Characteristics of Selected TLR Agonists
| Feature | O-Desethyl Resiquimod (Resiquimod) | Imiquimod | Gardiquimod | CpG ODN (e.g., ODN 2216) |
| Primary Target(s) | TLR7 and TLR8[1][4] | Primarily TLR7[4] | TLR7[5] | TLR9[6][7] |
| Chemical Class | Imidazoquinoline | Imidazoquinoline | Imidazoquinoline | Oligodeoxynucleotide |
| Predominant Immune Response | Strong Th1 polarization (IFN-α, TNF-α, IL-12)[4] | Th1-biased response[4] | Th1 response[8] | Strong Type I Interferon (IFN-α) production[7][9] |
| Cellular Targets | Broad range: pDCs, mDCs, monocytes, macrophages, B cells[4] | Primarily pDCs and B cells[4] | pDCs, B cells | pDCs and B cells[7] |
Table 2: In Vitro Potency of TLR Agonists (EC50 Values)
| Compound | Receptor | Assay System | EC50 |
| Resiquimod (R848) | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~75 - 1500 nM[10] |
| Human TLR8 | NF-κB Reporter Assay (HEK293 cells) | ~480 nM[10] | |
| Imiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~1000 - 5000 nM[10] |
| Gardiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~4 µM[11] |
| CpG ODN (e.g., ODN 2216) | Human TLR9 | Reporter Assay | Not directly comparable due to different receptor and ligand nature. |
Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Table 3: Representative Cytokine Production Profile in Human PBMCs
| Cytokine | O-Desethyl Resiquimod (Resiquimod) | Imiquimod | Gardiquimod | CpG ODN (ODN 2216) |
| IFN-α | +++ (High)[3][10] | ++ (Moderate)[4] | ++ (Moderate) | +++ (High)[7][9] |
| TNF-α | +++ (High)[3][10] | ++ (Moderate)[4] | Not widely reported | + (Low to Moderate)[9] |
| IL-12 | +++ (High)[3][10] | ++ (Moderate)[12] | Not widely reported | + (Low)[9] |
| IL-6 | +++ (High)[3] | ++ (Moderate) | Not widely reported | ++ (Moderate)[9] |
(+++ High, ++ Moderate, + Low)
Signaling Pathways
Activation of TLR7 and TLR8 by O-Desethyl Resiquimod initiates an intracellular signaling cascade that is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[3] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which in turn drive the expression of various pro-inflammatory cytokines and type I interferons.[3]
Caption: Simplified TLR7/8 signaling pathway initiated by O-Desethyl Resiquimod.
Experimental Protocols
In Vitro NF-κB Reporter Assay in HEK-Blue™ Cells
This assay is used to determine the potency of TLR agonists by measuring the activation of the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% FBS and Penicillin/Streptomycin
-
O-Desethyl Resiquimod, Imiquimod, Gardiquimod
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[5]
-
Prepare serial dilutions of the TLR agonists in fresh culture medium.
-
Add 20 µL of the diluted compounds to the respective wells. Include a positive control (a known agonist for the specific TLR) and a negative control (medium only).[5]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.[5]
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.[5]
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for the in vitro NF-κB reporter assay.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the production of key cytokines to determine the immunomodulatory profile of TLR agonists.
Materials:
-
Ficoll-Paque PLUS
-
Fresh human peripheral blood
-
RPMI-1640 with 10% FBS and Penicillin/Streptomycin
-
O-Desethyl Resiquimod and other TLR agonists
-
Human IFN-α, TNF-α, and IL-12 ELISA kits or a multiplex bead-based immunoassay kit
-
96-well culture plates
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[5]
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.[5]
-
Add serial dilutions of the TLR agonists to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Centrifuge the plate and collect the supernatants.
-
Quantify the concentration of IFN-α, TNF-α, and IL-12 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Caption: Experimental workflow for cytokine profiling in human PBMCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TLR9 Agonist, but Not TLR7/8, Functions As An Adjuvant To Diminish FI-RSV Vaccine-Enhanced Disease, While Either Agonist Used as Therapy During Primary RSV Infection Increases Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses [u-labex.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Logistics for Handling O-Desethyl Resiquimod-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of O-Desethyl Resiquimod-d6. Due to its potent immunomodulatory activity as a Toll-like receptor 7 and 8 (TLR7/8) agonist, a highly precautionary approach is necessary, even in the absence of a complete toxicological profile.[1] The following procedures are based on best practices for handling potent, biologically active compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to minimize exposure when handling this compound in either powdered or solution form.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles of the powder and splashes of solutions.[1][2] |
| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[2] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.[2]
1. Preparation and Engineering Controls:
-
Ventilation: Whenever possible, handle the powdered form of this compound within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[2]
-
Weighing: Use a balance with a draft shield or conduct weighing operations within a ventilated enclosure to control airborne powder.[2]
2. Compound Handling:
-
Donning PPE: Before handling the compound, ensure all required PPE is worn correctly.
-
Aliquoting Powder: Use non-sparking spatulas and other appropriate tools to handle the powder, taking care to avoid creating dust.[2]
3. Reconstitution:
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to the vial containing the lyophilized powder.
-
Mixing: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Aliquoting Solution: For long-term storage and to avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and initials.[1]
-
Storage: Store the lyophilized powder at -20°C in a desiccated environment. Once reconstituted, store the solution at -20°C and use within a few months to maintain potency.[1]
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all work surfaces with a suitable cleaning agent, such as 70% ethanol (B145695), after handling is complete.[1]
-
PPE Removal: Remove PPE in the designated area, being careful to avoid contaminating clean areas. Gloves should be removed last.[2]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.[2]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in a clearly labeled, sealed container in accordance with your institution's hazardous waste disposal guidelines.[2] |
| Contaminated Labware | Place items such as pipette tips, tubes, and vials in a designated, sealed biohazard or chemical waste container.[2] |
| Contaminated PPE | Dispose of used gloves, lab coats, and respirators as hazardous waste.[1] |
Spill Cleanup Protocol
In the event of a small spill of this compound powder or solution, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[1]
-
Don Appropriate PPE: Ensure you are wearing double nitrile gloves, a lab coat, eye protection, and a respirator.[1]
-
Contain the Spill:
-
For Powder Spills: Do not sweep up the dry powder, as this can generate dust. Gently cover the spill with absorbent pads. Carefully wet the absorbent pads with 70% ethanol to dampen the powder and prevent aerosolization.[1]
-
For Liquid Spills: Cover the spill with absorbent pads.
-
-
Clean the Area:
-
Dispose of Waste:
-
Final Steps:
Visualized Workflows
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step procedure for cleaning up a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
